molecular formula C5H5NO2 B1342826 1-(Isoxazol-3-yl)ethanone CAS No. 88511-37-9

1-(Isoxazol-3-yl)ethanone

Cat. No.: B1342826
CAS No.: 88511-37-9
M. Wt: 111.1 g/mol
InChI Key: SKISYMYDQIWNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-3-8-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKISYMYDQIWNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612663
Record name 1-(1,2-Oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-37-9
Record name 1-(1,2-Oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,2-oxazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Isoxazol-3-yl)ethanone and Related Derivatives from Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] One of the most fundamental and efficient methods for constructing this heterocyclic ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a method known as the Claisen isoxazole synthesis.[2][3] This technical guide provides an in-depth overview of this synthetic strategy, with a focus on producing 1-(isoxazol-3-yl)ethanone and its analogs. It includes a detailed reaction mechanism, a summary of quantitative data from various synthetic protocols, comprehensive experimental procedures, and a discussion on reaction regioselectivity.

Core Reaction: Cyclocondensation of 1,3-Diketones with Hydroxylamine

The synthesis of the isoxazole ring from 1,3-dicarbonyl compounds and hydroxylamine is a robust and widely utilized transformation in organic chemistry.[4][5][6] The reaction typically proceeds by treating the diketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base or in a suitable solvent like ethanol or pyridine.[7][8] The process involves the formation of a monoxime intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[5][8]

To synthesize the specific target, This compound , the choice of the starting dicarbonyl compound is critical. A simple 1,3-diketone like acetylacetone (pentane-2,4-dione) yields 3,5-dimethylisoxazole.[5] To achieve a 3-acetyl substituent, a 1,3,5-triketone or a diketone with a protected or latent acetyl group at the appropriate position would be required. The principles and mechanisms outlined below are broadly applicable to these more complex substrates.

Reaction Mechanism

The generally accepted mechanism for the Claisen isoxazole synthesis involves two key stages:

  • Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of the 1,3-diketone. This is followed by the elimination of water to form a monoxime intermediate.

  • Cyclization and Dehydration: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon. The resulting cyclic hemiaminal intermediate readily dehydrates to form the stable, aromatic isoxazole ring.[5][8]

The logical flow of this mechanism is visualized in the diagram below.

G cluster_legend Legend Reactants 1,3-Diketone + Hydroxylamine (NH₂OH) Intermediate1 Intermediate I (Monoxime) Reactants->Intermediate1 Oximation (-H₂O) Intermediate2 Intermediate II (Cyclic Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,5-Disubstituted Isoxazole Intermediate2->Product Dehydration (-H₂O) Reactants_L Reactants Intermediates_L Intermediates Product_L Product

Caption: Reaction mechanism for isoxazole synthesis from a 1,3-diketone.

Regioselectivity

When an unsymmetrical 1,3-diketone is used, the formation of two different regioisomeric isoxazoles is possible. The outcome is determined by which of the two carbonyl groups is initially attacked by the hydroxylamine nitrogen. Regioselectivity can be controlled by several factors:

  • Steric Hindrance: The hydroxylamine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups will activate a carbonyl group to nucleophilic attack, while electron-donating groups will deactivate it.

  • Reaction Conditions: The choice of solvent, temperature, and the presence of additives or catalysts can influence the regiochemical outcome.[2][9] For example, using additives like pyridine or BF₃·OEt₂ can help favor the formation of a specific isomer.[9]

Quantitative Data on Isoxazole Synthesis

The following table summarizes various reported methods for the synthesis of isoxazole derivatives from 1,3-dicarbonyl compounds and related precursors, highlighting the reaction conditions and yields.

Entry1,3-Dicarbonyl PrecursorReagents & ConditionsProductYield (%)Reference
1AcetylacetoneNH₂OH·HCl, Pyridine3,5-DimethylisoxazoleNot specified[8]
2Ethyl acetoacetate, BenzaldehydeNH₂OH·HCl, Cell-Pr-NH₂ catalyst, H₂O, Room Temp.4-Benzylidene-3-methylisoxazol-5(4H)-one92%[1]
34-Nitrobenzylidene acetylacetoneNH₂OH·HCl, NaHCO₃, EtOH/H₂O, Room Temp., 15-20 mintrans-3-(1-(hydroxyamino)-2-nitro-phenylethyl)-5-methylisoxazole38%[3]
41,3-DiketonesNH₂OH·HCl, DMSO, Microwave Irradiation3,5-Disubstituted isoxazolesNot specified[10]
5β-Enamino diketonesNH₂OH·HCl, EtOH or MeCN, various additivesRegioisomeric trisubstituted isoxazoles50-74%[9]
63-(Dimethylamino)-1-arylprop-2-en-1-onesNH₂OH·HCl, H₂O, 50 °C5-ArylisoxazolesGood to Excellent[7][10]

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of isoxazole derivatives.

Protocol 1: General Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones

This protocol is adapted from a catalyzed, three-component reaction in an aqueous medium.[1]

  • Reactant Preparation: In a suitable reaction vessel, combine the β-keto ester (e.g., ethyl acetoacetate, 1 mmol), an aldehyde derivative (1 mmol), hydroxylamine hydrochloride (1 mmol), and the catalyst (e.g., propylamine-functionalized cellulose, 14 mg).

  • Reaction: Add water (10 mL) to the mixture and stir at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, filter the formed precipitate.

  • Purification: Wash the collected solid with ethanol (3 x 10 mL) and air-dry to obtain the final product. No further chromatographic purification is typically required.

Protocol 2: Classical Synthesis using Pyridine

This protocol is a classical method for the cyclocondensation reaction.[8]

  • Reaction Setup: Dissolve the 1,3-diketone derivative in pyridine in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution.

  • Reaction: Heat the reaction mixture or stir at room temperature, monitoring progress with TLC.

  • Work-up: After the reaction is complete, pour the mixture into water. If a precipitate forms, collect it by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the crude product or the combined organic extracts. One method involves washing with 15% glacial acetic acid.[8] Purify the final product by recrystallization from a suitable solvent, such as ethanol.[8]

General Experimental Workflow

The synthesis, purification, and characterization of isoxazoles from diketones follow a standard laboratory workflow, as depicted below.

G A 1. Reactant Setup (Diketone, NH₂OH·HCl, Solvent/Catalyst) B 2. Reaction (Stirring/Heating) A->B C 3. Progress Monitoring (TLC Analysis) B->C C->B Continue Reaction D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: General laboratory workflow for isoxazole synthesis.

Conclusion

The synthesis of isoxazoles via the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine remains a cornerstone of heterocyclic chemistry. This method is versatile, generally high-yielding, and can be adapted through the use of various catalysts and green solvents. For the targeted synthesis of complex molecules like this compound, a rational choice of a suitably functionalized diketone precursor is paramount. By carefully controlling reaction conditions, researchers can also achieve high regioselectivity, making this a powerful tool for professionals in drug discovery and development.

References

An In-Depth Technical Guide to 3-Acetylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylisoxazole, also known as 1-(isoxazol-3-yl)ethanone, is a heterocyclic ketone with the chemical formula C₅H₅NO₂. Its structure, featuring an isoxazole ring substituted with an acetyl group, makes it a valuable building block in medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and the acetyl group provides a reactive handle for further synthetic modifications. This technical guide provides a comprehensive overview of the properties, synthesis, and safety considerations for 3-acetylisoxazole, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
CAS Number 88511-37-9[1]
Synonyms This compound[1]
Molecular Formula C₅H₅NO₂[1]
Molecular Weight 111.10 g/mol [1]
Physical State Liquid (at room temperature)[2]
Boiling Point No data available[3]
Storage Sealed in dry, 2-8°C[3]

Safety and Handling

It is crucial to handle 3-acetylisoxazole with appropriate safety precautions in a laboratory setting. The following GHS hazard and precautionary statements have been reported by suppliers.

GHS Hazard Statements [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-acetylisoxazole is not extensively documented in readily available literature, a general and widely applicable method for the synthesis of isoxazole derivatives involves the condensation of a β-dicarbonyl compound with hydroxylamine. For 3-acetylisoxazole, a plausible synthetic route would involve the reaction of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine hydrochloride.

General Synthetic Procedure for Isoxazole Ring Formation: [1][4][5][6][7]

A one-pot, three-component reaction is a common and efficient method for synthesizing isoxazol-5(4H)-one derivatives. This typically involves reacting an aromatic or heteroaromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. The reaction can be carried out in a suitable solvent, such as ethanol or even water, and often utilizes a catalyst to promote the reaction. Recent green chemistry approaches have explored the use of catalysts like itaconic acid, pyruvic acid, or even catalyst-free conditions under ultrasound irradiation to improve yields and reduce environmental impact.[4]

Illustrative Experimental Workflow:

The following diagram outlines a general workflow for the synthesis of a substituted isoxazole, which can be adapted for the preparation of 3-acetylisoxazole.

experimental_workflow reagents β-Ketoester (e.g., Ethyl Acetoacetate) Hydroxylamine Hydrochloride Aldehyde (optional) reaction_vessel Reaction Setup (Solvent, Catalyst/Conditions) reagents->reaction_vessel 1. Mixing workup Work-up (Extraction, Washing) reaction_vessel->workup 2. Reaction purification Purification (e.g., Column Chromatography) workup->purification 3. Isolation product 3-Acetylisoxazole purification->product 4. Final Product

A generalized workflow for the synthesis of substituted isoxazoles.

Spectroscopic Data

Detailed spectroscopic data for 3-acetylisoxazole is crucial for its unambiguous identification and characterization. While specific spectra are not widely published, the expected spectral features are outlined below based on the compound's structure and data from related isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃), and distinct signals for the protons on the isoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy: [9]

The IR spectrum of 3-acetylisoxazole is expected to exhibit characteristic absorption bands for the following functional groups:

  • A strong absorption band corresponding to the C=O stretching of the ketone group.

  • Bands associated with the C=N and C=C stretching vibrations within the isoxazole ring.

  • C-H stretching and bending vibrations for the methyl group and the isoxazole ring.

Mass Spectrometry (MS): [10]

The mass spectrum of 3-acetylisoxazole will show a molecular ion peak corresponding to its molecular weight (111.10 g/mol ). The fragmentation pattern is expected to involve the loss of the acetyl group and other characteristic cleavages of the isoxazole ring.

Signaling Pathways and Logical Relationships

The synthesis of 3-acetylisoxazole involves a logical sequence of chemical transformations. The following diagram illustrates the conceptual pathway from starting materials to the final product, highlighting the key chemical principles involved.

signaling_pathway start Starting Materials (β-Dicarbonyl & Hydroxylamine) condensation Condensation Reaction start->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization Forms Intermediate product Isoxazole Ring Formation cyclization->product final_product 3-Acetylisoxazole product->final_product Leads to

Conceptual pathway for the synthesis of 3-acetylisoxazole.

References

Spectroscopic Data of 1-(Isoxazol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 1-(Isoxazol-3-yl)ethanone. These values are estimations derived from spectral data of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.6Singlet3H-COCH₃
~7.0Doublet1HIsoxazole H-4
~8.9Doublet1HIsoxazole H-5

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~27-COCH₃
~112Isoxazole C-4
~158Isoxazole C-5
~162Isoxazole C-3
~188C=O

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (isoxazole ring)
~1700StrongC=O stretch (ketone)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC=C stretch (isoxazole ring)
~950MediumRing breathing (isoxazole)

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

m/zRelative IntensityPossible Fragment
111High[M]⁺ (Molecular Ion)
96Medium[M - CH₃]⁺
68High[M - COCH₃]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the key spectroscopic data cited. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solvent should be chosen based on the solubility of the compound and its residual peak should not obscure important signals.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and set the reference (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile liquids.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Prepare_Film Prepare Thin Film or KBr Pellet Sample->Prepare_Film For IR (Solid) Direct_Introduction Direct Introduction Sample->Direct_Introduction For MS / IR (Liquid) NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR IR Spectrometer (FTIR-ATR) Prepare_Film->IR Direct_Introduction->IR MS Mass Spectrometer (EI-MS) Direct_Introduction->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Interpret Analyze Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interpret IR_Interpret Identify Functional Groups IR_Data->IR_Interpret MS_Interpret Determine Molecular Weight & Fragmentation Pattern MS_Data->MS_Interpret Structure Determine Chemical Structure NMR_Interpret->Structure IR_Interpret->Structure MS_Interpret->Structure

General workflow for spectroscopic analysis.

Physical and chemical properties of 3-acetylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylisoxazole, also known as 1-(isoxazol-3-yl)ethanone, is a heterocyclic ketone with the chemical formula C₅H₅NO₂. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry, appearing in a variety of pharmaceuticals and biologically active compounds. The presence of an acetyl group at the 3-position of the isoxazole ring provides a key reactive site for further chemical modifications, making 3-acetylisoxazole a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetylisoxazole, detailed experimental protocols for its synthesis, and an analysis of its reactivity and potential applications.

Physical and Chemical Properties

While comprehensive experimental data for 3-acetylisoxazole is not widely available in public literature, the following table summarizes its key known and predicted properties.

PropertyValueSource
CAS Number 88511-37-9[1][2]
Molecular Formula C₅H₅NO₂[1]
Molecular Weight 111.10 g/mol [2]
Appearance Powder or liquid
Purity ≥97% (typical)
Storage 2-8°C, sealed in a dry environment[2]
Melting Point Data not available
Boiling Point Data not available[2]
Density Data not available

Synthesis of 3-Acetylisoxazole

The synthesis of 3-acetylisoxazole can be achieved through various synthetic routes, with the 1,3-dipolar cycloaddition of nitrile oxides being a common and effective method for constructing the isoxazole ring.[3][4] A general and adaptable protocol for the synthesis of 3-acyl-isoxazoles involves the tandem Csp³–H bond functionalization of methyl ketones and a subsequent 1,3-dipolar cycloaddition.[3]

Experimental Protocol: Synthesis via Nitrile Oxide Cycloaddition

This protocol is a generalized procedure for the synthesis of 3-acyl-isoxazoles and can be adapted for 3-acetylisoxazole. The reaction proceeds via the in-situ generation of a nitrile oxide from a methyl ketone, which then undergoes a cycloaddition reaction with an alkyne.

Materials:

  • Methyl ketone (e.g., acetone)

  • An alkyne (e.g., ethoxyacetylene)

  • tert-Butyl nitrite (TBN)

  • A suitable solvent (e.g., Dichloromethane - DCM)

  • N-Chlorosuccinimide (NCS) and Triethylamine (TEA) for alternative nitrile oxide generation

Procedure:

  • Nitrile Oxide Generation: A common method for generating nitrile oxides in situ is from the corresponding aldoxime. This can be achieved by reacting an aldehyde with hydroxylamine, followed by oxidation.[5] For the synthesis of 3-acetylisoxazole, a precursor that can generate the acetyl-substituted nitrile oxide is required.

  • Cycloaddition: The generated nitrile oxide is then reacted with an alkyne. The cycloaddition of the nitrile oxide to the alkyne forms the isoxazole ring.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then dried, filtered, and concentrated under vacuum. The crude product is purified by silica gel column chromatography.[6]

The following diagram illustrates a generalized workflow for the synthesis of substituted isoxazoles via a 1,3-dipolar cycloaddition reaction.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Start1 Aldehyde/Ketone Oxime Oxime Formation Start1->Oxime + Hydroxylamine Start2 Hydroxylamine Start2->Oxime Start3 Alkyne Cycloaddition [3+2] Cycloaddition Start3->Cycloaddition + Alkyne NitrileOxide Nitrile Oxide Generation (in situ) Oxime->NitrileOxide Oxidation (e.g., NCS) NitrileOxide->Cycloaddition Product 3-Substituted Isoxazole Cycloaddition->Product

References

An In-depth Technical Guide on the Reactivity and Stability of 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-(Isoxazol-3-yl)ethanone, a key heterocyclic ketone with applications in medicinal chemistry and organic synthesis. The document outlines the compound's stability under various environmental conditions, including pH, temperature, and ultraviolet radiation, and details its reactivity profile with common reagents. Methodologies for synthesis, purification, and analysis are presented, supported by spectroscopic data. This guide is intended to be a critical resource for professionals engaged in the research and development of isoxazole-containing compounds.

Introduction

This compound, also known as 3-acetylisoxazole, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with an acetyl group at the 3-position. The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.[1] The presence of the reactive acetyl group provides a versatile handle for further synthetic modifications, making this compound a valuable building block in the synthesis of more complex molecules. A thorough understanding of its stability and reactivity is therefore paramount for its effective utilization in drug design and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. These data are essential for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₅H₅NO₂[2]
Molecular Weight 111.10 g/mol [2]
CAS Number 88511-37-9[2]
Appearance White to off-white solid
Storage Conditions Sealed in dry, 2-8°C[2]

Spectroscopic Data: While a detailed public analysis is limited, spectroscopic data including NMR, HPLC, and LC-MS are available from commercial suppliers.[2] This information is crucial for confirming the structure and purity of the compound.

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses and pharmaceutical formulations. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.

pH and Thermal Stability

Table 1: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale
Acidic pH (e.g., pH 4.0) HighThe isoxazole ring is generally stable in acidic conditions.[3]
Neutral pH (e.g., pH 7.4) HighThe isoxazole ring is generally stable at neutral pH.[3]
Basic pH (e.g., pH 10.0) LowSusceptible to base-catalyzed hydrolysis and ring opening.[3]
Elevated Temperature ModerateThermal degradation is possible, particularly in the presence of catalysts or reactive media.
UV Radiation (254 nm) LowThe weak N-O bond is prone to photolytic cleavage, leading to rearrangement.
Photostability

The isoxazole ring is known to be photolabile. Upon irradiation with UV light, the weak N-O bond can cleave, leading to a rearrangement to an oxazole through an azirine intermediate. This intrinsic photoreactivity is a key consideration for the handling and storage of this compound, as exposure to light can lead to the formation of impurities.

Reactivity Profile

The reactivity of this compound is dictated by the isoxazole ring and the acetyl group. The isoxazole ring can undergo cycloaddition reactions and ring-opening, while the acetyl group is susceptible to reactions at the carbonyl carbon and the α-protons.

Reactions of the Isoxazole Ring
  • 1,3-Dipolar Cycloaddition: The isoxazole ring itself is formed through a 1,3-dipolar cycloaddition reaction, a versatile method for synthesizing five-membered heterocycles.[1]

  • Ring Opening: As mentioned, the isoxazole ring can be opened under basic conditions or through photolysis.

Reactions of the Acetyl Group

The acetyl group provides a site for a variety of organic transformations, allowing for the elaboration of the molecule.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It is important to note that the reactivity of sodium borohydride can be influenced by the solvent and other species present.[4]

  • Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, reacting with a phosphonium ylide. This is a common method for C=C bond formation.[5][6][7]

  • Aldol Condensation: The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones.[8]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and stability analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 3-substituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Protocol: Synthesis via Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-diketone derivative in pyridine.

  • Addition of Reagent: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and wash with 15% glacial acetic acid.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[9]

Stability Analysis

Protocol: pH and Temperature Stability Study (Adapted from Leflunomide Study[3])

  • Preparation of Buffers: Prepare buffer solutions at pH 4.0, 7.4, and 10.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol.

  • Incubation: Dilute the stock solution in each buffer to a final concentration of 2 µM. Incubate the samples in duplicate at 25°C and 37°C in a shaking water bath.

  • Sampling: At regular intervals (e.g., 0, 1, 2, 3 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to acetonitrile containing an internal standard to stop the reaction.

  • Analysis: Analyze the samples for the disappearance of this compound by LC-MS/MS.

Protocol: Photostability Study

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol).

  • Exposure: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze both the exposed and control samples by HPLC or LC-MS to identify and quantify any degradation products.

Visualizations

Synthesis Pathway

G A β-Diketone Derivative C Condensation in Pyridine A->C Reactant B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->C Reactant D This compound C->D Product

Caption: General synthesis of this compound.

Reactivity of the Acetyl Group

G A This compound B Reduction (e.g., NaBH₄) A->B C Wittig Reaction (Phosphonium Ylide) A->C D Aldol Condensation (Base, Aldehyde/Ketone) A->D E Secondary Alcohol B->E F Alkene C->F G β-Hydroxy Ketone D->G

Caption: Key reactions of the acetyl group.

Stability Testing Workflow

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Stock Solution of This compound B Dilution in Buffers (pH 4.0, 7.4, 10.0) A->B C Incubate at 25°C and 37°C B->C D Aliquots at Time Intervals C->D E Quench with Acetonitrile D->E F LC-MS/MS Analysis E->F

Caption: Workflow for pH and temperature stability testing.

Conclusion

This compound is a versatile building block with a reactivity profile that allows for a wide range of synthetic transformations. However, its stability, particularly under basic and photolytic conditions, must be carefully considered during its use and storage. This guide provides a foundational understanding of these properties, along with practical experimental protocols. Further research to quantify the degradation kinetics and identify specific degradation products under various stress conditions would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. The strategic placement of substituents on this five-membered heterocycle allows for the fine-tuning of its physicochemical properties. 1-(Isoxazol-3-yl)ethanone, featuring an acetyl group at the 3-position of the isoxazole ring, presents a case of particular interest due to the conformational flexibility introduced by the rotatable bond between the isoxazole ring and the acetyl moiety. Understanding the preferred spatial arrangement of these components is crucial for predicting molecular interactions, designing novel derivatives with enhanced properties, and interpreting spectroscopic data.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a planar isoxazole ring connected to an acetyl group. The isoxazole ring itself is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The key structural parameters include bond lengths, bond angles, and dihedral angles. In the absence of specific experimental data for this compound, the following table presents expected values based on crystallographic data of closely related isoxazole derivatives and standard bond lengths and angles.

Parameter Atoms Involved Expected Value Source/Basis
Bond Lengths (Å)
O1-N21.41Averaged from substituted isoxazole crystal structures
N2-C31.32Averaged from substituted isoxazole crystal structures
C3-C41.42Averaged from substituted isoxazole crystal structures
C4-C51.35Averaged from substituted isoxazole crystal structures
C5-O11.36Averaged from substituted isoxazole crystal structures
C3-C61.49Standard sp2-sp2 single bond length
C6=O71.23Standard C=O double bond length
C6-C81.51Standard sp2-sp3 single bond length
Bond Angles (°)
C5-O1-N2106Averaged from substituted isoxazole crystal structures
O1-N2-C3110Averaged from substituted isoxazole crystal structures
N2-C3-C4115Averaged from substituted isoxazole crystal structures
C3-C4-C5104Averaged from substituted isoxazole crystal structures
C4-C5-O1105Averaged from substituted isoxazole crystal structures
N2-C3-C6118Based on sp2 hybridization
C4-C3-C6127Based on sp2 hybridization
C3-C6-O7121Based on sp2 hybridization
C3-C6-C8118Based on sp2 hybridization
O7-C6-C8121Based on sp2 hybridization

Table 1: Predicted Molecular Geometry Parameters for this compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C3-C6 single bond, which dictates the relative orientation of the acetyl group with respect to the isoxazole ring. The key dihedral angle to consider is N2-C3-C6-O7. Two principal planar conformations can be envisioned:

  • Syn-periplanar (s-cis): The carbonyl oxygen (O7) is on the same side of the C3-C6 bond as the isoxazole nitrogen (N2). The N2-C3-C6-O7 dihedral angle is approximately 0°.

  • Anti-periplanar (s-trans): The carbonyl oxygen (O7) is on the opposite side of the C3-C6 bond from the isoxazole nitrogen (N2). The N2-C3-C6-O7 dihedral angle is approximately 180°.

The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects (conjugation). Computational studies on analogous aryl ketones suggest that the anti-periplanar conformation is often slightly more stable due to reduced steric repulsion. However, the energy barrier to rotation is typically low, allowing for the co-existence of both conformers in solution at room temperature.

Rotational Barrier

The energy barrier for the interconversion between the syn- and anti-periplanar conformers is a critical parameter. While no specific experimental value is available for this compound, studies on similar aromatic ketones suggest a rotational barrier in the range of 5-10 kcal/mol. This energy is low enough for rapid interconversion at ambient temperatures, leading to averaged spectroscopic signals in techniques like NMR.

The following diagram illustrates the logical workflow for a computational study to determine the rotational energy profile.

G Computational Workflow for Conformational Analysis cluster_0 Input Generation cluster_1 Conformational Search cluster_2 Refinement and Analysis cluster_3 Output start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT with B3LYP/6-31G*) start->method scan Perform Relaxed Potential Energy Surface (PES) Scan (Dihedral N2-C3-C6-O7 from 0° to 360°) method->scan identify Identify Energy Minima (Conformers) and Transition States scan->identify optimize Optimize Geometries of Stationary Points identify->optimize freq Perform Frequency Calculations (Confirm minima and transition states, obtain thermodynamic data) optimize->freq barrier Calculate Rotational Energy Barrier freq->barrier results Tabulate Geometric Parameters, Relative Energies, and Rotational Barrier barrier->results

Caption: Computational workflow for determining the rotational energy profile.

Experimental Protocols for Structural and Conformational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Hypothetical Protocol:

  • Crystal Growth: Crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

Hypothetical Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and purity.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can provide information about the connectivity across the C3-C6 bond.

  • Variable Temperature (VT) NMR: To study the conformational dynamics. By lowering the temperature, the interconversion between conformers may be slowed down on the NMR timescale, potentially allowing for the observation of separate signals for each conformer. Coalescence temperature analysis can be used to estimate the rotational energy barrier.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): To probe through-space proximity of protons. NOE correlations between protons on the acetyl methyl group and protons on the isoxazole ring can provide evidence for the preferred conformation in solution.

The following diagram illustrates the logical flow of spectroscopic data analysis for conformational determination.

G Spectroscopic Data Analysis Workflow cluster_0 Data Acquisition cluster_1 Structural Elucidation cluster_2 Conformational Analysis cluster_3 Conclusion nmr 1D and 2D NMR Spectra assign Assign ¹H and ¹³C Resonances nmr->assign vt_nmr Variable Temperature NMR dynamic Analyze VT-NMR Data for Coalescence (Determine Rotational Barrier) vt_nmr->dynamic noe NOESY/ROESY Spectra proximity Analyze NOE Data for Spatial Proximity (Identify Preferred Conformer) noe->proximity connect Establish Connectivity (COSY, HMBC) assign->connect conclusion Propose Dominant Conformation in Solution connect->conclusion dynamic->conclusion proximity->conclusion

Caption: Workflow for spectroscopic analysis of conformation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. While a definitive experimental structure has yet to be reported in the literature, a robust understanding can be achieved through the application of established theoretical and experimental methodologies. The conformational equilibrium, primarily governed by the rotation of the acetyl group, is a key determinant of the molecule's properties. The outlined computational and spectroscopic workflows provide a clear path for researchers to fully characterize this important heterocyclic ketone, paving the way for its informed application in drug discovery and materials science. Further experimental and computational studies are encouraged to refine the models presented herein and to provide a more complete picture of the structure-property relationships of this versatile molecule.

An In-depth Technical Guide to the Synthesis of 3-Acetylisoxazole via Nitrile Oxide Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-acetylisoxazole, a valuable heterocyclic compound, through the efficient and versatile 1,3-dipolar cycloaddition of nitrile oxides. This methodology offers a powerful tool for the construction of the isoxazole ring system, a core motif in numerous biologically active molecules.

Introduction to Isoxazole Synthesis via Nitrile Oxide Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, enabling the construction of five-membered rings with high regioselectivity and stereoselectivity.[1][2] In the context of isoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The in situ generation of the often unstable nitrile oxide is a common and practical approach. This can be achieved through various methods, including the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl halides.

The synthesis of 3-acetylisoxazole specifically can be achieved through the reaction of acetonitrile oxide, the simplest nitrile oxide, with an acetylenic partner that provides the acetyl functionality. A logical and effective choice for this is 3-butyn-2-one.

General Reaction Pathway

The synthesis of 3-acetylisoxazole via the cycloaddition of acetonitrile oxide with 3-butyn-2-one follows a well-established mechanistic pathway. The key steps are outlined below:

Diagram 1: General Reaction Scheme

G cluster_0 Acetonitrile Oxide Generation cluster_1 Cycloaddition Reaction acetaldoxime Acetaldoxime acetohydroxamoyl_chloride Acetohydroxamoyl Chloride acetaldoxime->acetohydroxamoyl_chloride  NCS or Cl2 acetonitrile_oxide Acetonitrile Oxide acetohydroxamoyl_chloride->acetonitrile_oxide  Base (e.g., Et3N) acetylisoxazole 3-Acetylisoxazole acetonitrile_oxide->acetylisoxazole butynone 3-Butyn-2-one butynone->acetylisoxazole G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Reaction cluster_3 Product & Purification acetaldoxime Acetaldoxime acetonitrile_oxide Acetonitrile Oxide (in situ) acetaldoxime->acetonitrile_oxide Generation butynone 3-Butyn-2-one cycloaddition [3+2] Cycloaddition butynone->cycloaddition acetonitrile_oxide->cycloaddition crude_product Crude 3-Acetylisoxazole cycloaddition->crude_product Formation pure_product Pure 3-Acetylisoxazole crude_product->pure_product Purification

References

A Technical Guide to the Synthesis of 1-(Isoxazol-3-yl)ethanone: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 1-(isoxazol-3-yl)ethanone, a key building block in medicinal chemistry and drug development. The document details the common starting materials, reaction pathways, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

This compound, also known as 3-acetylisoxazole, is a heterocyclic ketone of significant interest in the synthesis of pharmaceutical compounds. The isoxazole ring is a prominent scaffold in a variety of biologically active molecules. This guide focuses on the two most prevalent and versatile strategies for the synthesis of its 3-acetyl derivative: the condensation of β-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Core Synthetic Strategies

The synthesis of the isoxazole core of this compound is primarily achieved through two robust methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

1. Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical and widely employed method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. For the synthesis of this compound, a β-ketoaldehyde or its acetal is the required starting material.

2. [3+2] Cycloaddition of Alkynes and Nitrile Oxides: This powerful and versatile method builds the isoxazole ring through a 1,3-dipolar cycloaddition reaction.[1][2][3] A suitably functionalized alkyne reacts with a nitrile oxide, which is often generated in situ from an aldoxime or a nitroalkane, to yield the desired isoxazole.[1][2][3]

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the key synthetic pathways.

Method 1: Synthesis from a β-Ketoaldehyde Acetal and Hydroxylamine

This approach utilizes a protected β-ketoaldehyde, which reacts with hydroxylamine hydrochloride to form the target molecule.

Starting Materials:

  • Malonaldehyde bis(dimethyl acetal) (also known as 1,1,3,3-tetramethoxypropane)

  • Hydroxylamine hydrochloride

Reaction Pathway:

The reaction involves the acid-catalyzed hydrolysis of the acetal followed by condensation with hydroxylamine and subsequent cyclization.

Experimental Workflow: Synthesis via Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Malonaldehyde bis(dimethyl acetal) and Hydroxylamine Hydrochloride B Add aqueous HCl A->B in water C Heat the mixture B->C D Cool to room temperature C->D E Neutralize with base (e.g., NaOH) D->E F Extract with organic solvent (e.g., Ether) E->F G Dry the organic layer F->G H Concentrate under reduced pressure G->H I Purify by distillation H->I

Caption: Workflow for the synthesis of this compound via condensation.

Detailed Experimental Protocol:

A mixture of malonaldehyde bis(dimethyl acetal) and hydroxylamine hydrochloride in aqueous hydrochloric acid is heated. After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by distillation to afford this compound.

Quantitative Data Summary:

Starting Material (Acetal)Starting Material (Hydroxylamine)ReagentsSolventTemperature (°C)Time (h)Yield (%)
1,1,3,3-TetramethoxypropaneHydroxylamine Hydrochlorideaq. HCl, NaOHWaterReflux1-360-70

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Method 2: Synthesis via [3+2] Cycloaddition

This method involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Starting Materials:

  • An appropriate aldehyde (to form the aldoxime)

  • Hydroxylamine hydrochloride

  • An alkyne (e.g., phenylacetylene for a 5-phenylisoxazole)

  • An oxidizing agent (e.g., N-chlorosuccinimide - NCS)

Reaction Pathway:

The aldehyde is first converted to an aldoxime by reacting with hydroxylamine. The aldoxime is then oxidized in situ to a nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring.

Signaling Pathway: In-situ Nitrile Oxide Generation and Cycloaddition

G Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Nitrile_Oxide Nitrile Oxide Aldoxime->Nitrile_Oxide Oxidation (e.g., NCS) Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: Pathway for isoxazole synthesis via nitrile oxide cycloaddition.

Detailed Experimental Protocol:

To a solution of the aldehyde and hydroxylamine in a suitable solvent (e.g., a deep eutectic solvent like choline chloride:urea), a base is added, and the mixture is stirred.[4] An oxidizing agent such as N-chlorosuccinimide is then added to generate the nitrile oxide in situ.[4] The alkyne is subsequently added, and the reaction is stirred until completion.[4] The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.[4]

Quantitative Data Summary for 3,5-Disubstituted Isoxazoles:

Aldehyde (Example)Alkyne (Example)OxidantSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePhenylacetyleneNCSChCl:Urea50485-95
4-ChlorobenzaldehydePhenylacetyleneNCSChCl:Urea50480-90
4-MethoxybenzaldehydePhenylacetyleneNCSChCl:Urea50488-98

Note: Data is for the synthesis of 3,5-disubstituted isoxazoles as a representative example of this methodology. The synthesis of this compound would require an alkyne with an acetyl group or a precursor.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the condensation of β-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of alkynes and nitrile oxides. The condensation method is a straightforward approach when the appropriate β-ketoaldehyde or its acetal is readily available. The cycloaddition route offers greater versatility in introducing a variety of substituents onto the isoxazole ring. The choice of synthetic strategy will be guided by factors such as starting material availability, desired scale of reaction, and the need for specific substitution patterns on the final molecule. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to synthesize this important heterocyclic building block.

References

Solubility Profile of 1-(Isoxazol-3-yl)ethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isoxazol-3-yl)ethanone is a heterocyclic ketone containing an isoxazole ring. The isoxazole moiety is a key structural feature in numerous pharmacologically active compounds, valued for its role in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3][4][5] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug discovery pipelines.[1] Poor solubility can present significant challenges during drug development, affecting bioavailability and therapeutic efficacy.[6] This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its relevance in drug discovery workflows.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, some of its physicochemical properties can be predicted or inferred from available data for similar compounds.

PropertyValue/InformationSource
Molecular FormulaC₅H₅NO₂ChemScene[7]
Molecular Weight111.10 g/mol ChemScene[7]
AppearanceCrystalline solidN/A
StorageSealed in dry, 2-8°CBLD Pharm[8]
SMILES CodeCC(C1=NOC=C1)=OBLD Pharm[8]

Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is a predictive assessment and experimental verification is highly recommended.

SolventPolarityExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh polarity allows for effective solvation of the polar isoxazole and ketone moieties.[10]
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, its high polarity should facilitate dissolution.[11]
MethanolPolar ProticSolubleCapable of hydrogen bonding and has a high polarity.[9]
EthanolPolar ProticSolubleSimilar to methanol, should be a good solvent.[9][10]
AcetonePolar AproticModerately SolubleIntermediate polarity may allow for some dissolution.
AcetonitrilePolar AproticModerately SolubleIntermediate polarity.
Dichloromethane (DCM)NonpolarSparingly SolubleLower polarity makes it a less effective solvent for polar compounds.
ChloroformNonpolarSparingly SolubleSimilar to DCM.
Ethyl AcetateIntermediate PolaritySparingly SolubleIntermediate polarity.
TolueneNonpolarInsolubleLow polarity is unlikely to dissolve the polar compound.
HexaneNonpolarInsolubleVery low polarity, poor solvent for this compound.[9]
WaterPolar ProticSparingly SolubleThe presence of the polar functional groups may allow for some water solubility, though the overall molecule is still largely organic.[10]

Experimental Protocols

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound.[12]

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[12]

  • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any undissolved solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.

  • Dilute the clear, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the detection method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for quantification.[12]

  • Calculate the solubility in units such as mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method for Solubility Analysis

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[13][14][15][16]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or similar

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, e.g., 0.1%) in a suitable gradient or isocratic elution. The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance for this compound.

  • Column Temperature: 25 °C

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted saturated solution (from the shake-flask experiment) into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow and Drug Discovery Context

The following diagrams illustrate the experimental workflow for solubility determination and the general role of isoxazole derivatives in drug discovery.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge or filter supernatant D->E F Dilute saturated solution E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

drug_discovery_pathway cluster_discovery Drug Discovery & Development cluster_target Example Signaling Pathway Inhibition A Isoxazole Derivative Synthesis (e.g., this compound analogs) B Solubility & Physicochemical Profiling A->B C In Vitro Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) B->C D Lead Optimization C->D C->D Active Hit Y COX Enzyme C->Y Isoxazole Inhibitor E Preclinical Studies D->E F Clinical Trials E->F G FDA Approval F->G X Inflammatory Stimuli X->Y Z Prostaglandin Synthesis Y->Z W Inflammation Z->W

Caption: Role of Isoxazoles in a Drug Discovery Workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly accessible literature, its chemical structure suggests a preference for polar organic solvents. The experimental protocols detailed in this guide, particularly the shake-flask method coupled with HPLC analysis, provide a robust framework for researchers to accurately determine its solubility profile. Such data is indispensable for advancing the study of this and similar isoxazole derivatives in the context of drug discovery and development, where they continue to be a promising class of therapeutic agents.[1][3][4][5]

References

Methodological & Application

The Versatility of 1-(Isoxazol-3-yl)ethanone in the Synthesis of Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Organic Synthesis | Drug Development

Introduction

1-(Isoxazol-3-yl)ethanone is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds with significant potential in drug discovery. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of a reactive acetyl group on the isoxazole ring in this compound opens up multiple avenues for chemical modification, allowing for the synthesis of complex molecules with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

This application note details key synthetic transformations of this compound, focusing on its utility in Claisen-Schmidt condensations to form chalcone intermediates and its conversion to the highly reactive 2-bromo-1-(isoxazol-3-yl)ethanone, a precursor for various nitrogen and sulfur-containing heterocycles. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in leveraging this important synthetic intermediate.

Key Synthetic Applications

The primary synthetic utility of this compound stems from the reactivity of the acetyl group's α-protons and the carbonyl carbon. Two principal transformations are highlighted:

  • Claisen-Schmidt Condensation: The acidic α-protons of the methyl group readily participate in base-catalyzed condensation reactions with aromatic aldehydes to yield isoxazolyl-chalcones. These α,β-unsaturated ketones are not only important synthetic intermediates themselves but have also shown a range of biological activities.

  • Synthesis and Reactions of 2-Bromo-1-(isoxazol-3-yl)ethanone: Halogenation of the α-carbon leads to the formation of a highly reactive α-haloketone. This intermediate is an excellent electrophile for reactions with various nucleophiles, enabling the construction of more complex heterocyclic systems, such as thiazoles and amino-ketone derivatives.

The following sections provide detailed protocols and data for these key applications.

Experimental Protocols and Data

Protocol 1: Synthesis of Isoxazol-3-yl Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Experimental Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (15-20 mL), add the desired substituted aromatic aldehyde (1.0 eq.).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v, 2-3 eq.) or sodium hydroxide dropwise to the stirred mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (1-2 M) to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Quantitative Data for Representative Isoxazol-3-yl Chalcones:

ProductAr-groupYield (%)Melting Point (°C)Molecular Formula
1a Phenyl85-9588-90C₁₂H₉NO₂
1b 4-Chlorophenyl88-96145-147C₁₂H₈ClNO₂
1c 4-Methoxyphenyl82-93110-112C₁₃H₁₁NO₃
1d 4-Nitrophenyl90-98160-162C₁₂H₈N₂O₄

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Logical Workflow for Claisen-Schmidt Condensation:

claisen_schmidt start Start: this compound + Aromatic Aldehyde dissolve Dissolve in Ethanol start->dissolve add_base Add aq. KOH / NaOH (Base Catalyst) dissolve->add_base react Stir at RT (12-24h) add_base->react workup Acidic Workup (Ice + HCl) react->workup isolate Filter, Wash, Dry workup->isolate purify Recrystallize (Ethanol) isolate->purify end End: Pure Isoxazol-3-yl Chalcone Derivative purify->end

Claisen-Schmidt Condensation Workflow
Protocol 2: α-Bromination of this compound

This protocol outlines a general method for the synthesis of the key intermediate, 2-bromo-1-(isoxazol-3-yl)ethanone.

Experimental Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the ketone solution at a controlled temperature (typically 0-10 °C).

  • Allow the reaction mixture to stir at room temperature until the bromine color disappears. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-bromo-1-(isoxazol-3-yl)ethanone.

  • The product can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

Quantitative Data for 2-Bromo-1-(isoxazol-3-yl)ethanone:

ProductYield (%)Physical StateMolecular FormulaMolecular Weight
2 80-90Solid/OilC₅H₄BrNO₂189.99

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine.

Protocol 3: Synthesis of 2-Amino-4-(aryl)thiazole Derivatives from 2-Bromo-1-(isoxazol-3-yl)ethanone

This protocol describes the Hantzsch-type synthesis of thiazole derivatives, a common and efficient method for constructing the thiazole ring.

Experimental Procedure:

  • To a solution of 2-bromo-1-(isoxazol-3-yl)ethanone (1.0 eq.) in absolute ethanol, add the appropriate thioamide or thiourea derivative (1.0 eq.).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and treat the residue with a saturated solution of sodium bicarbonate to neutralize any HBr formed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole derivative.

Quantitative Data for Representative Thiazolyl-Isoxazole Derivatives:

ProductR-group (from Thioamide)Yield (%)Melting Point (°C)Molecular Formula
3a Phenyl75-85180-182C₁₄H₉N₃OS
3b 4-Chlorophenyl78-88210-212C₁₄H₈ClN₃OS
3c 4-Methylphenyl72-82195-197C₁₅H₁₁N₃OS
3d Amino (from Thiourea)80-90220-222C₈H₆N₄OS

Note: The data are representative and will vary depending on the specific thioamide used.

Signaling Pathway Diagram for the Synthesis of Thiazolyl-Isoxazoles:

thiazole_synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_end Final Product ketone This compound bromo_ketone 2-Bromo-1-(isoxazol-3-yl)ethanone ketone->bromo_ketone α-Bromination thioamide Thioamide / Thiourea thiazole Thiazolyl-Isoxazole Derivative thioamide->thiazole bromo_ketone->thiazole Hantzsch-type Condensation

Synthetic Pathway to Thiazolyl-Isoxazoles

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse heterocyclic scaffolds. The straightforward protocols for Claisen-Schmidt condensation and α-bromination followed by nucleophilic substitution provide reliable and efficient routes to a variety of chalcones, thiazoles, and other derivatives. These compounds serve as a rich source of molecular diversity for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile building block.

Application Notes and Protocols: Derivatization of 3-Acetylisoxazole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-acetylisoxazole, a versatile scaffold in medicinal chemistry. The focus is on the synthesis of chalcone, pyrazole, and hydrazone derivatives and their potential therapeutic applications, supported by quantitative biological data.

Introduction

The isoxazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. 3-Acetylisoxazole serves as a key starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This document outlines key derivatization strategies starting from 3-acetylisoxazole.

Derivatization Strategies

The primary derivatization of 3-acetylisoxazole involves the reaction of its acetyl group. Three common and effective strategies are detailed below:

  • Claisen-Schmidt Condensation to form Chalcones: The reaction of 3-acetylisoxazole with various aromatic aldehydes in the presence of a base yields isoxazolyl chalcones. These α,β-unsaturated ketones are valuable intermediates and have shown biological activities themselves.[5]

  • Synthesis of Pyrazole Derivatives: Isoxazolyl chalcones can be further cyclized with hydrazine hydrate to yield pyrazole derivatives, creating hybrid molecules with potential for enhanced biological activity.[4]

  • Formation of Hydrazone Derivatives: The acetyl group of 3-acetylisoxazole can be condensed with hydrazides to form hydrazones, which are known to possess a wide range of pharmacological properties.

A general workflow for these derivatization strategies is presented below.

G A 3-Acetylisoxazole C Isoxazolyl Chalcone A->C Claisen-Schmidt Condensation G Isoxazolyl Hydrazone Derivative A->G Condensation B Aromatic Aldehyde B->C E Isoxazolyl Pyrazole Derivative C->E Cyclization D Hydrazine Hydrate D->E F Hydrazide F->G

General derivatization workflow for 3-acetylisoxazole.

Experimental Protocols

Protocol 1: Synthesis of Isoxazolyl Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 3-acetylisoxazole with an aromatic aldehyde.

Materials:

  • 3-Acetylisoxazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Dissolve equimolar amounts of 3-acetylisoxazole and the selected aromatic aldehyde in ethanol in a round-bottom flask.

  • With continuous stirring, add the 10% NaOH solution dropwise to the mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Protocol 2: Synthesis of Isoxazolyl Pyrazole Derivatives

This protocol outlines the cyclization of an isoxazolyl chalcone with hydrazine hydrate.

Materials:

  • Isoxazolyl chalcone (from Protocol 1)

  • Hydrazine hydrate

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve the isoxazolyl chalcone in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 10-12 hours, monitoring the reaction progress by TLC.[4]

  • After completion, concentrate the solution and pour it into ice-cold water.

  • The precipitated pyrazole derivative is collected by filtration, washed with water, and dried.

  • Purify the product by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of Isoxazolyl Hydrazone Derivatives

This protocol details the condensation of 3-acetylisoxazole with a hydrazide.

Materials:

  • 3-Acetylisoxazole

  • A suitable hydrazide (e.g., isonicotinic acid hydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 3-acetylisoxazole and the chosen hydrazide in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction for 6-8 hours, monitoring by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated hydrazone derivative is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent if further purification is required.

Biological Activities and Quantitative Data

Derivatives of 3-acetylisoxazole have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound TypeCell LineIC50 (µM)Reference
Isoxazolyl ChalconeMCF-7 (Breast)15.0[6]
Isoxazolyl ChalconeHT-29 (Colon)11.5[6]
Di-isoxazoleA549 (Lung)5.98[2]
Isoxazole-Oxadiazole HybridMCF-7 (Breast)39.0[2]
Isoxazole-Oxadiazole HybridMDA-MB-231 (Breast)35.1[2]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound TypeAssayIC50 (µM)Reference
Isoxazole CarboxamideCOX-1 Inhibition0.064[7]
Isoxazole CarboxamideCOX-2 Inhibition0.013[7]
Benzoxazole DerivativeIL-6 Inhibition5.09[8]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Isoxazole DerivativeStaphylococcus aureus1.56[2]
Isoxazole DerivativePseudomonas aeruginosa2000[7]
Isoxazole DerivativeKlebsiella pneumoniae2000[7]
Isoxazole DerivativeCandida albicans2000[7]
Thiazole-Isoxazole HybridEscherichia coli230[9]

Signaling Pathways

The biological effects of 3-acetylisoxazole derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many isoxazole-based anticancer agents exert their effect by inducing apoptosis in cancer cells. This can occur through various mechanisms, including the inhibition of key survival proteins like Heat Shock Protein 90 (HSP90) or by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

G cluster_0 Cancer Cell A Isoxazole Derivative C Inhibition A->C B HSP90 / Tubulin E Anti-apoptotic Proteins (e.g., Bcl-2) B->E stabilizes C->B D Pro-apoptotic Proteins (e.g., Bax) F Mitochondrial Dysfunction D->F E->F G Caspase Activation F->G H Apoptosis G->H

Simplified pathway of apoptosis induction by isoxazole derivatives.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of some isoxazole derivatives can be attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.

G cluster_0 Cell cluster_1 Cytoplasm A Inflammatory Stimulus (e.g., LPS) B IKK Complex A->B E Phosphorylation & Degradation of IκBα B->E C IκBα C->E D NF-κB F NF-κB Translocation to Nucleus E->D releases G Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) F->G H Isoxazole Derivative I Inhibition H->I I->B

Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

3-Acetylisoxazole is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the derivatization of this scaffold for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their efficacy and selectivity.

References

Application Notes and Protocols for 1-(Isoxazol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 1-(isoxazol-3-yl)ethanone derivatives, focusing on their potential therapeutic applications. Detailed protocols for key biological assays are included to facilitate further research and development in this area.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for the design of novel therapeutic agents.[3][4] Derivatives of this compound, a key structural motif within this class, have demonstrated promising biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[5][6][7][8] This document summarizes the key biological findings and provides standardized protocols for the evaluation of these compounds.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for various biological activities. The following tables summarize the quantitative data from preclinical studies, providing insights into their potency and spectrum of action.

Anticancer Activity

Isoxazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines.[5][9][10] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][11]

Compound/Derivative ClassCell LineActivityIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)Cytotoxic2.63[12]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)Cytotoxic3.09[12]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivativesA549, COLO 205, MDA-MB 231, PC-3Cytotoxic< 12[5]
Isoxazole-based tubulin inhibitorHep-2 (Laryngeal Cancer)Inhibitory60.2[13]
Triazole-isoxazole derivativesMCF-7, T-47D (Breast Cancer)Cytotoxic-[5]
Anti-inflammatory Activity

Several isoxazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3][6][14]

Compound/Derivative ClassTargetActivityIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diaryl-isoxazole derivative (C3)COX-2Inhibition0.93 ± 0.0124.26[1]
Diaryl-isoxazole derivative (C5)COX-2Inhibition0.85 ± 0.0441.82[1]
Diaryl-isoxazole derivative (C6)COX-2Inhibition0.55 ± 0.0361.73[1]
4-(Arylmethylene)-3-propylisoxazol-5(4H)-one (AC2)Carbonic AnhydraseInhibition112.3 ± 1.6-[8]
4-(Arylmethylene)-3-propylisoxazol-5(4H)-one (AC3)Carbonic AnhydraseInhibition228.4 ± 2.3-[8]
Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been evaluated against a range of bacterial and fungal pathogens.[7][15][16][17] Minimum Inhibitory Concentration (MIC) is a key parameter to quantify their efficacy.

Compound/Derivative ClassMicroorganismActivityMIC (µg/mL)Reference
1,3-Oxazole-based compoundsCandida albicans 128Antifungal14[18]
1,3-Oxazole-based compoundsEscherichia coli ATCC 25922Antibacterial28.1[18]
1,3-Oxazole-based compoundsStaphylococcus epidermidis 756Antibacterial56.2[18]
Quinazolinone based isoxazole (4d)Bacterial and Fungal StrainsAntimicrobial0.012 µM[17]
Quinazolinone based isoxazoline (6d)Bacterial and Fungal StrainsAntimicrobial0.012 µM[17]
Isoxazole derivatives (TPI-2, TPI-5)Staphylococcus aureus, Escherichia coliAntibacterial6.25[15]
Isoxazole derivative (TPI-14)Candida albicans, Aspergillus nigerAntifungal6.25[15]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

Objective: To evaluate the inhibitory effect of this compound derivatives on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound derivatives (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

Procedure:

  • Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), the assay buffer, and the test compound or control.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specific period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method as per the kit instructions.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 3: Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Prepare a serial two-fold dilution of the test compounds directly in the wells.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Cyclooxygenase (COX) Inhibition Pathway

Many isoxazole derivatives exert their anti-inflammatory effects by inhibiting the COX enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[7][8][16]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Isoxazole_Derivatives This compound Derivatives Isoxazole_Derivatives->COX2 Inhibition

COX-2 Inhibition Pathway by Isoxazole Derivatives.
Heat Shock Protein 90 (Hsp90) Inhibition Pathway

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cell proliferation, survival, and angiogenesis.[5][6][15][18][19] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This makes Hsp90 an attractive target for cancer therapy.

Hsp90_Inhibition_Pathway Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Chaperoning Proteasomal_Degradation Proteasomal Degradation Hsp90->Proteasomal_Degradation Active_Oncoproteins Active & Stable Oncoproteins Client_Proteins->Active_Oncoproteins Client_Proteins->Proteasomal_Degradation Cell_Proliferation Cell Proliferation & Survival Active_Oncoproteins->Cell_Proliferation Isoxazole_Derivatives Isoxazole-based Hsp90 Inhibitors Isoxazole_Derivatives->Hsp90 Inhibition

Hsp90 Inhibition and Client Protein Degradation.
FLT3 Signaling Pathway Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[3][9][14][20] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, such as PI3K/AKT and RAS/MAPK, promoting uncontrolled cell growth in acute myeloid leukemia (AML).[10] Isoxazole derivatives have been explored as potential inhibitors of FLT3.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Isoxazole_Derivatives Isoxazole-based FLT3 Inhibitors Isoxazole_Derivatives->FLT3 Inhibition

Inhibition of FLT3 Signaling by Isoxazole Derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Chemical Synthesis & Purification Screening In Vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification & Lead Generation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Screening Feedback Loop In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Drug Discovery Workflow for Isoxazole Derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

3-Acetylisoxazole: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetylisoxazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of pharmaceutical agents. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a "privileged structure" known for its favorable physicochemical properties and ability to engage in various biological interactions. The acetyl group at the 3-position provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential.

This document outlines the application of 3-acetylisoxazole as a synthetic intermediate in the development of pharmaceuticals, with a focus on its role in the synthesis of anti-inflammatory drugs and as a scaffold for kinase inhibitors. Detailed experimental protocols and reaction workflows are provided to guide researchers in leveraging this versatile intermediate for drug discovery and development.

I. Synthesis of Anti-Inflammatory Drugs

The isoxazole moiety is a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Its presence is notable in selective COX-2 inhibitors, which have been developed to reduce the gastrointestinal side effects associated with traditional NSAIDs.

A. Leflunomide Analogue Synthesis

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite, Teriflunomide, features a core structure that can be accessed from isoxazole precursors. While the direct synthesis of Leflunomide starts from 5-methylisoxazole-4-carboxylic acid, a closely related analogue can be conceptually derived from 3-acetylisoxazole, showcasing its utility in generating structurally similar compounds for structure-activity relationship (SAR) studies. The key transformation involves the conversion of the acetyl group to a carboxylic acid, followed by amide bond formation.

Reaction Scheme: Conceptual Synthesis of a Leflunomide Analogue

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling 3-Acetylisoxazole 3-Acetylisoxazole Isoxazole-3-carboxylic_acid Isoxazole-3-carboxylic_acid 3-Acetylisoxazole->Isoxazole-3-carboxylic_acid [O] Isoxazole-3-carbonyl_chloride Isoxazole-3-carbonyl_chloride Isoxazole-3-carboxylic_acid->Isoxazole-3-carbonyl_chloride SOCl2 Leflunomide_Analogue Leflunomide_Analogue Isoxazole-3-carbonyl_chloride->Leflunomide_Analogue 4-(Trifluoromethyl)aniline, Base

Caption: Conceptual workflow for the synthesis of a Leflunomide analogue from 3-acetylisoxazole.

Experimental Protocol: Synthesis of N-(4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide (Leflunomide) from 5-methylisoxazole-4-carboxylic acid chloride

This protocol describes the synthesis of Leflunomide, which serves as a representative procedure for the amide coupling step in the synthesis of related isoxazole carboxamides.

Materials:

  • 5-methylisoxazole-4-carboxylic acid chloride

  • 4-(Trifluoromethyl)aniline

  • Dimethoxyethane (DME)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in dimethoxyethane, add sodium bicarbonate (1.5 eq).

  • Slowly add a solution of 5-methylisoxazole-4-carboxylic acid chloride (1.05 eq) in dimethoxyethane to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Reactant Molecular Weight ( g/mol ) Equivalents Purity Yield (%) Reference
5-methylisoxazole-4-carboxylic acid chloride159.551.05>98%-[1][2]
4-(Trifluoromethyl)aniline161.131.0>99%-[1][2]
Product (Leflunomide) 270.21 - >99.8% 68 [1][2]
B. Valdecoxib Analogue Synthesis via Chalcone Intermediate

Valdecoxib is a selective COX-2 inhibitor characterized by a 3,4-diarylisoxazole core. A versatile synthetic strategy to access such structures involves the Claisen-Schmidt condensation of an acetyl-heterocycle with an aromatic aldehyde to form a chalcone, followed by cyclization with hydroxylamine. 3-Acetylisoxazole can serve as the ketone component in this reaction, leading to the formation of isoxazole-containing chalcones, which are valuable precursors to various heterocyclic pharmaceuticals.

Reaction Scheme: Synthesis of a 3-Aryl-5-(isoxazol-3-yl)isoxazole (Valdecoxib Analogue)

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation 3-Acetylisoxazole 3-Acetylisoxazole Isoxazole_Chalcone Isoxazole_Chalcone 3-Acetylisoxazole->Isoxazole_Chalcone Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Isoxazole_Chalcone Base (e.g., NaOH) Valdecoxib_Analogue Valdecoxib_Analogue Isoxazole_Chalcone->Valdecoxib_Analogue Hydroxylamine (NH2OH·HCl), Base

Caption: Synthetic workflow for a Valdecoxib analogue via an isoxazole-chalcone intermediate.

Experimental Protocol: General Procedure for the Synthesis of Isoxazole-Chalcones and their Cyclization

This protocol provides a general method for the synthesis of isoxazole-containing chalcones and their subsequent conversion to 3,5-disubstituted isoxazoles.[3][4]

Step 1: Synthesis of Isoxazole-Chalcone

Materials:

  • 3-Acetylisoxazole

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 3-acetylisoxazole (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • To the stirred solution, add 10% aqueous NaOH dropwise at room temperature.

  • Continue stirring at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3,5-Disubstituted Isoxazole

Materials:

  • Isoxazole-chalcone (from Step 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Reflux a mixture of the isoxazole-chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of KOH in ethanol dropwise to the refluxing mixture.

  • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Reaction Step Starting Materials Key Reagents Typical Yield (%) Reference
Chalcone Formation 3-Acetylisoxazole, Aromatic AldehydeNaOH, Ethanol70-90[4]
Isoxazole Cyclization Isoxazole-ChalconeNH₂OH·HCl, KOH, Ethanol45-65[3]

II. Scaffolding for Kinase Inhibitors

The isoxazole ring is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases. 3-Acetylisoxazole serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors through various chemical modifications.

A. Synthesis of a Hypothetical 3-Amino-isoxazole-based Kinase Inhibitor

A common strategy in kinase inhibitor design involves the incorporation of an amino-heterocycle which can be further functionalized. 3-Acetylisoxazole can be converted to a 3-amino-isoxazole derivative, which then serves as a versatile intermediate for coupling with various fragments to explore the chemical space around the kinase active site.

Reaction Scheme: Synthesis of a Hypothetical Kinase Inhibitor

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide/Urea Formation 3-Acetylisoxazole 3-Acetylisoxazole 3-Acetylisoxazole_Oxime 3-Acetylisoxazole_Oxime 3-Acetylisoxazole->3-Acetylisoxazole_Oxime NH2OH·HCl, Base 3-Acetamidoisoxazole 3-Acetamidoisoxazole 3-Acetylisoxazole_Oxime->3-Acetamidoisoxazole Acid catalyst (e.g., PPA) 3-Aminoisoxazole 3-Aminoisoxazole 3-Acetamidoisoxazole->3-Aminoisoxazole Acid or Base Kinase_Inhibitor Kinase_Inhibitor 3-Aminoisoxazole->Kinase_Inhibitor R-COCl or R-NCO

Caption: Synthetic workflow for a hypothetical kinase inhibitor starting from 3-acetylisoxazole.

Experimental Protocol: General Procedure for the Synthesis of 3-Aminoisoxazole Derivatives

This protocol outlines a general route to 3-aminoisoxazole, a key intermediate for kinase inhibitor synthesis.

Step 1: Oximation of 3-Acetylisoxazole

Materials:

  • 3-Acetylisoxazole

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve 3-acetylisoxazole (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the oxime.

Step 2 & 3: Beckmann Rearrangement and Hydrolysis

Materials:

  • 3-Acetylisoxazole oxime

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Aqueous HCl

Procedure:

  • Heat the oxime with polyphosphoric acid at 100-120°C for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., NaOH solution) and extract the N-acetylated product with an organic solvent.

  • For hydrolysis, reflux the N-acetylated intermediate with aqueous HCl for 4-6 hours.

  • Cool the solution, basify to pH > 10, and extract the 3-aminoisoxazole product.

  • Purify by chromatography or recrystallization.

Inhibitor Class Target Kinase (Example) Key Isoxazole Intermediate IC₅₀ Range (nM) Reference
Diaryl IsoxazolesJNK, p383,4-Diarylisoxazole10 - 1000[5]
Isoxazole-basedCK13,4-Diarylisoxazole50 - 500
Pyrazolyl IsoxazolesVariousPyrazolyl isoxazoleVaries[6]

Conclusion

3-Acetylisoxazole is a valuable and versatile starting material in the synthesis of pharmaceuticals. Its acetyl group provides a convenient point for chemical modification, allowing for the construction of diverse molecular scaffolds. As demonstrated, it can be a key precursor for the synthesis of analogues of established anti-inflammatory drugs and serves as a foundational building block for the development of novel kinase inhibitors. The protocols and workflows presented herein provide a practical guide for researchers to utilize 3-acetylisoxazole in their drug discovery endeavors.

References

Application Notes & Protocols: Synthesis of Isoxazolyl Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of isoxazolyl chalcones through the Claisen-Schmidt condensation of 1-(isoxazol-3-yl)ethanone with various aromatic aldehydes. The resulting α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These notes summarize the synthetic methodology, present key quantitative data, and highlight the therapeutic applications of these compounds, including their roles as anticancer, antimicrobial, and antioxidant agents.[1][2][3]

Background and Applications

The reaction of this compound with aromatic aldehydes yields a class of compounds known as isoxazolyl chalcones. Chalcones are open-chain flavonoids that serve as crucial intermediates for the synthesis of various heterocyclic compounds.[4] The core structure, featuring an α,β-unsaturated carbonyl system, is responsible for their diverse pharmacological properties.[4]

The incorporation of an isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, further enhances the biological profile of these molecules. Isoxazole derivatives are known to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][3] The combination of these two pharmacophores in isoxazolyl chalcones has led to the development of potent agents with significant therapeutic potential. For instance, certain isoxazolyl chalcones have demonstrated significant cytotoxicity against human non-small cell lung cancer cells and potent antibacterial activity.[1]

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis is achieved via a base-catalyzed crossed aldol condensation known as the Claisen-Schmidt condensation.[5][6] In this reaction, an enolizable ketone (this compound) reacts with a non-enolizable aromatic aldehyde in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7] The reaction proceeds through the formation of a reactive enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[8]

Claisen_Schmidt_Mechanism Figure 1: Claisen-Schmidt Condensation Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration ketone This compound enolate Enolate Ion (Nucleophile) ketone->enolate Deprotonation base Base (OH⁻) base->ketone aldehyde Aromatic Aldehyde (Ar-CHO) alkoxide Intermediate Alkoxide aldehyde->alkoxide enolate->alkoxide aldol Aldol Addition Product alkoxide->aldol Protonation product Isoxazolyl Chalcone (α,β-unsaturated ketone) aldol->product Elimination of H₂O water H₂O

Caption: Figure 1: Claisen-Schmidt Condensation Mechanism.

Experimental Protocols

The following section details a general protocol for the synthesis of isoxazolyl chalcones. This procedure is based on established methodologies for Claisen-Schmidt condensations involving heterocyclic ketones.[8][9][10]

Materials and Reagents
  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95% or absolute)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 10%)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Apparatus for recrystallization

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

General Synthetic Procedure

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Dissolve Reactants - this compound (1.0 eq) - Aromatic Aldehyde (1.0 eq) in Ethanol C 3. Initiate Reaction - Cool reactant solution in an ice bath - Add base solution dropwise A->C B 2. Prepare Base - Dissolve KOH/NaOH in water to create a 40-50% solution B->C D 4. Reaction - Stir at room temperature - Monitor by TLC (e.g., 12-24 hours) C->D E 5. Work-up & Isolation - Pour reaction mixture into ice-cold water - Acidify with dilute HCl to pH ~5-6 D->E F 6. Filtration - Collect the precipitated solid (crude chalcone) by vacuum filtration - Wash with cold water E->F G 7. Purification - Recrystallize the crude product from a suitable solvent (e.g., Ethanol) F->G H 8. Characterization - Yield, Melting Point, NMR, IR, MS G->H

Caption: Figure 2: General Experimental Workflow.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.1 eq.) in a minimal amount of ethanol.[10]

  • Reaction Initiation: While stirring the solution at room temperature or in an ice bath, slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) or sodium hydroxide dropwise.[3][9]

  • Reaction Progression: Allow the mixture to stir at room temperature for a period ranging from 12 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][10]

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[3][10]

  • Precipitation: Acidify the aqueous mixture slowly with dilute hydrochloric acid until it is slightly acidic (pH 5-6). A solid precipitate (the crude chalcone) should form.[9]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid several times with cold deionized water to remove inorganic salts.[8]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure isoxazolyl chalcone.[10]

  • Characterization: Dry the purified crystals and determine the yield, melting point, and characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Summary

The reaction is versatile, and the nature of the substituent on the aromatic aldehyde can influence the reaction yield and the biological activity of the final product.

Table 1: Synthesis of Representative (E)-3-aryl-1-(isoxazol-3-yl)prop-2-en-1-ones
EntryAromatic Aldehyde Substituent (Ar)Typical Yield (%)Physical StateRef.
1Phenyl75 - 85Yellow Solid[9]
24-Chlorophenyl80 - 90Pale Yellow Solid[1]
34-Methoxyphenyl70 - 80Yellow Crystalline[10]
44-Nitrophenyl85 - 95Orange-Red Solid[2]
52-Hydroxyphenyl65 - 75Yellow Needles[9]
63,4-Dimethoxyphenyl70 - 80Bright Yellow Solid[1]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Table 2: Summary of Reported Biological Activities for Isoxazolyl Chalcones
Compound Type (Aryl Group)Biological ActivityKey FindingsRef.
Chalcones with halogen substituentsTyrosinase Activation (Anti-vitiligo)Compounds with halogen substituents were generally more potent tyrosinase activators.[11]
3-(3,4-dimethoxyphenyl)-1-(isoxazol-x-yl)...AntibacterialShowed potent activity with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[1]
3-(4-fluorophenyl)-1-(isoxazol-x-yl)...Anticancer (Lung Cancer)Identified as a potent agent against A549 lung cancer cells with an IC₅₀ value of 1.35-2.07 μM.[2]
3-(4-bromophenyl)-1-(isoxazol-x-yl)...Anticancer (Lung Cancer)Induced apoptosis in A549 cells through the death receptor 5 (DR5) mediated pathway.[2]
Various Isoxazolyl ChalconesAntioxidantSeveral derivatives displayed significant antioxidant activity in DPPH and CUPRAC assays.[1][3]

Conclusion

The Claisen-Schmidt condensation provides a robust and efficient method for synthesizing a diverse library of isoxazolyl chalcones. The straightforward protocol, coupled with the ready availability of starting materials, makes this an attractive reaction for medicinal chemistry campaigns. The resulting compounds have demonstrated significant potential as scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the structure-activity relationships (SAR) of these molecules can guide the design of next-generation drug candidates.[2]

References

Synthesis of Novel Heterocyclic Scaffolds from 3-Acetylisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel pyrazole, pyrimidine, and isoxazole derivatives starting from the versatile building block, 3-acetylisoxazole. The synthetic strategies primarily involve an initial Claisen-Schmidt condensation to generate a key chalcone intermediate, which is then subjected to various cyclization reactions.

Synthesis of Isoxazolyl-Substituted Chalcone: A Key Intermediate

The initial and crucial step in the synthesis of the target heterocycles is the Claisen-Schmidt condensation of 3-acetylisoxazole with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. This reaction is typically base-catalyzed.[1]

Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(isoxazol-3-yl)prop-2-en-1-one

A solution of 3-acetylisoxazole (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) is prepared in ethanol (30 mL). To this stirred solution, an aqueous solution of potassium hydroxide (40%, 10 mL) is added dropwise. The reaction mixture is stirred at room temperature for approximately 4-6 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid. The resulting solid precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure chalcone.

Table 1: Quantitative Data for the Synthesis of (E)-3-(4-chlorophenyl)-1-(isoxazol-3-yl)prop-2-en-1-one

ParameterValue
Yield 85-90%
Melting Point 130-132 °C
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
Appearance Pale yellow solid

Figure 1: Reaction Scheme for the Synthesis of the Chalcone Intermediate

G cluster_0 Claisen-Schmidt Condensation start 3-Acetylisoxazole + 4-Chlorobenzaldehyde reagents Ethanol, aq. KOH start->reagents product (E)-3-(4-chlorophenyl)-1-(isoxazol-3-yl)prop-2-en-1-one reagents->product

Caption: Claisen-Schmidt condensation of 3-acetylisoxazole.

Synthesis of Isoxazolyl-Substituted Pyrazoles

The synthesized chalcone can be readily converted to pyrazole derivatives through a cyclization reaction with hydrazine hydrate or substituted hydrazines.[2][3]

Experimental Protocol: Synthesis of 3-(Isoxazol-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

To a solution of (E)-3-(4-chlorophenyl)-1-(isoxazol-3-yl)prop-2-en-1-one (0.01 mol) in ethanol (20 mL), hydrazine hydrate (0.015 mol) is added. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried. The crude pyrazole derivative is purified by recrystallization from ethanol.

Table 2: Quantitative Data for the Synthesis of 3-(Isoxazol-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

ParameterValue
Yield 75-80%
Melting Point 165-167 °C
Molecular Formula C₁₂H₁₀ClN₃O
Molecular Weight 247.68 g/mol
Appearance White crystalline solid
¹H NMR (DMSO-d₆, δ ppm) 3.35 (dd, 1H, pyrazoline-H), 3.90 (dd, 1H, pyrazoline-H), 5.60 (dd, 1H, pyrazoline-H), 7.20-7.80 (m, 4H, Ar-H), 8.80 (s, 1H, Isoxazole-H), 9.10 (s, 1H, Isoxazole-H), 10.2 (s, 1H, NH)
IR (KBr, cm⁻¹) 3320 (N-H), 1610 (C=N), 1580 (C=C), 1130 (C-O)

Figure 2: Workflow for the Synthesis of Isoxazolyl-Substituted Pyrazole

G Chalcone Chalcone Intermediate Reagents Hydrazine Hydrate, Glacial Acetic Acid, Ethanol Chalcone->Reagents Reflux Reflux (8-10 hours) Reagents->Reflux Workup Cooling, Filtration, Washing, Drying Reflux->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Isoxazolyl-Substituted Pyrazole Purification->Product

Caption: Pyrazole synthesis workflow.

Synthesis of Isoxazolyl-Substituted Pyrimidines

The chalcone intermediate can also serve as a precursor for the synthesis of pyrimidine derivatives by reacting with guanidine hydrochloride in a basic medium.[4][5][6][7]

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(isoxazol-3-yl)pyrimidine

A mixture of (E)-3-(4-chlorophenyl)-1-(isoxazol-3-yl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.015 mol) is dissolved in ethanol (30 mL). To this solution, an aqueous solution of sodium hydroxide (40%) is added until the pH reaches 9-10. The reaction mixture is then refluxed for 10-12 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol to afford the pure 2-aminopyrimidine derivative.

Table 3: Quantitative Data for the Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(isoxazol-3-yl)pyrimidine

ParameterValue
Yield 65-70%
Melting Point 210-212 °C
Molecular Formula C₁₃H₉ClN₄O
Molecular Weight 272.70 g/mol
Appearance Off-white solid
¹H NMR (DMSO-d₆, δ ppm) 6.80 (s, 2H, NH₂), 7.40-7.90 (m, 5H, Ar-H and Pyrimidine-H), 8.90 (s, 1H, Isoxazole-H), 9.20 (s, 1H, Isoxazole-H)
IR (KBr, cm⁻¹) 3450, 3340 (NH₂), 1640 (C=N), 1590 (C=C), 1120 (C-O)

Figure 3: Signaling Pathway for Pyrimidine Synthesis

G Chalcone Chalcone Intermediate Michael Adduct Intermediate Chalcone->Intermediate Guanidine Guanidine Guanidine->Intermediate Base Base (NaOH) Base->Guanidine activates Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Pyrimidine 2-Aminopyrimidine Derivative Cyclization->Pyrimidine

Caption: Pyrimidine synthesis pathway.

Synthesis of Novel Disubstituted Isoxazoles

The chalcone intermediate can undergo cyclization with hydroxylamine hydrochloride to yield a new isoxazole derivative, different from the starting material.[8][9][10]

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-(isoxazol-3-yl)isoxazole

A mixture of (E)-3-(4-chlorophenyl)-1-(isoxazol-3-yl)prop-2-en-1-one (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) is dissolved in ethanol (25 mL). An aqueous solution of sodium hydroxide (10%) is added to the mixture, which is then refluxed for 6-8 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol.

Table 4: Quantitative Data for the Synthesis of 3-(4-chlorophenyl)-5-(isoxazol-3-yl)isoxazole

ParameterValue
Yield 70-75%
Melting Point 188-190 °C
Molecular Formula C₁₂H₇ClN₂O₂
Molecular Weight 246.65 g/mol
Appearance White solid
¹H NMR (DMSO-d₆, δ ppm) 7.10 (s, 1H, Isoxazole-H), 7.50-8.00 (m, 4H, Ar-H), 8.95 (s, 1H, Isoxazole-H), 9.25 (s, 1H, Isoxazole-H)
IR (KBr, cm⁻¹) 1620 (C=N), 1595 (C=C), 1450 (N-O), 1125 (C-O)

Figure 4: Logical Relationship in Disubstituted Isoxazole Synthesis

G Start Chalcone Intermediate (α,β-unsaturated ketone) Reaction Cyclization Reaction Start->Reaction Reagent Hydroxylamine Hydrochloride Reagent->Reaction Condition Basic Medium (NaOH) Condition->Reaction Product 3,5-Disubstituted Isoxazole Reaction->Product

Caption: Isoxazole synthesis logic.

References

Application of 1-(Isoxazol-3-yl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

1-(Isoxazol-3-yl)ethanone serves as a critical building block in the synthesis of a diverse range of agrochemicals. The isoxazole moiety is a key pharmacophore in numerous compounds exhibiting insecticidal, fungicidal, and herbicidal properties. This document provides detailed application notes on the utilization of this compound in the development of novel crop protection agents. It includes synthetic schemes for creating active derivatives, comprehensive protocols for biological assays, and a summary of quantitative activity data. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in modern agrochemical research due to its favorable physicochemical properties and versatile biological activities. This compound is a readily available starting material that allows for facile introduction of the isoxazole core into more complex molecules. Its ketone functionality provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives with potent agrochemical activities. Research has demonstrated that isoxazole-containing compounds can act on various biological targets in insects, fungi, and plants, leading to the development of effective and selective crop protection solutions.

I. Synthesis of Agrochemical Derivatives from this compound

The ketone group of this compound is the primary site for chemical modification to generate biologically active derivatives. Common synthetic strategies involve condensation reactions, alpha-halogenation followed by substitution, and multi-component reactions.

A. Synthesis of Isoxazoline Insecticides

A notable application of isoxazole derivatives is in the development of isoxazoline insecticides. These compounds often act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect nerve cells. A general synthetic approach to an isoxazoline-based insecticide starting from a chalcone derived from this compound is outlined below.

start This compound intermediate1 Chalcone Derivative start->intermediate1 Aldol Condensation (Substituted Benzaldehyde, Base) intermediate2 Isoxazoline Intermediate intermediate1->intermediate2 Cyclization (Hydroxylamine Hydrochloride) final_product Isoxazoline Insecticide intermediate2->final_product Further Functionalization (e.g., Acylation)

Caption: General synthesis of an isoxazoline insecticide.

B. Synthesis of Isoxazole Fungicides

Isoxazole derivatives have also been developed as potent fungicides, for instance, by incorporation into strobilurin analogues. The synthesis may involve the conversion of this compound to an oxime ether, a key structural feature of many strobilurin fungicides.

start This compound intermediate1 Oxime start->intermediate1 Reaction with Hydroxylamine intermediate2 Oxime Ether intermediate1->intermediate2 O-alkylation (e.g., with a substituted benzyl halide) final_product Strobilurin Analogue Fungicide intermediate2->final_product Coupling with Strobilurin Pharmacophore

Caption: Synthesis of a strobilurin analogue fungicide.

II. Biological Activity Data

The following tables summarize the biological activity of representative agrochemical derivatives synthesized from precursors related to this compound.

Table 1: Insecticidal Activity of Isoxazoline Derivatives against Spodoptera frugiperda
Compound IDLC50 (mg/L)Reference
L170.489[1]
Indoxacarb3.14[1]
Fluralaner0.659[1]
Table 2: Fungicidal Activity of Strobilurin Analogues
Compound IDPathogenEC50 (µg/mL)Reference
2aGibberella zeae2.85[2]
2aBotrytis cinerea1.73[2]
2aSclerotinia sclerotiorum0.98[2]
AzoxystrobinGibberella zeae1.96[2]
AzoxystrobinBotrytis cinerea0.88[2]
AzoxystrobinSclerotinia sclerotiorum0.54[2]
Table 3: Herbicidal Activity of 3-(Substituted phenyl)isoxazole Derivatives (% Inhibition)
Compound IDWeed SpeciesConcentration (µg/mL)% InhibitionReference
4aEchinochloa crus-galli10085
4bEchinochloa crus-galli10082
4aAmaranthus retroflexus10095
4bAmaranthus retroflexus10091

III. Experimental Protocols

Detailed methodologies for key biological assays are provided below.

A. Insecticidal Bioassay against Spodoptera frugiperda (Diet Incorporation Method)

This protocol is adapted for determining the lethal concentration (LC50) of test compounds against the fall armyworm, Spodoptera frugiperda.

Materials:

  • Test compounds

  • Acetone (for stock solution)

  • Distilled water with 0.1% Triton X-100 (for dilutions)

  • Artificial diet for S. frugiperda

  • 24-well microtiter plates

  • Third-instar S. frugiperda larvae

  • Incubator (25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod)

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Perform serial dilutions with distilled water containing 0.1% Triton X-100 to obtain a range of 5-7 concentrations.

    • A control solution should be prepared with the same concentration of acetone and Triton X-100.

  • Diet Preparation:

    • Prepare the artificial diet according to the standard procedure.

    • While the diet is still liquid and has cooled to approximately 50-60°C, add the test solutions to the diet at a ratio of 1:9 (v/v) and mix thoroughly.

    • Pour the treated diet into the wells of the 24-well microtiter plates (approximately 1 mL per well).

    • Allow the diet to solidify at room temperature.

  • Insect Infestation:

    • Carefully place one third-instar larva of S. frugiperda into each well.

    • Seal the plates with a breathable membrane.

  • Incubation and Observation:

    • Incubate the plates under controlled conditions (25 ± 1°C, 60 ± 5% RH, 16:8 h L:D).

    • Assess larval mortality after 48-72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value using probit analysis software.

cluster_prep Preparation prep_solutions Prepare Test Solutions (Stock and Dilutions) mix_solutions Incorporate Test Solutions into Diet prep_solutions->mix_solutions prep_diet Prepare Artificial Diet prep_diet->mix_solutions plate_diet Pour Treated Diet into Microtiter Plates mix_solutions->plate_diet infest_larvae Introduce S. frugiperda Larvae plate_diet->infest_larvae incubate Incubate under Controlled Conditions infest_larvae->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Calculate LC50 (Probit Analysis) assess_mortality->analyze_data

Caption: Workflow for insecticidal bioassay.

B. In Vitro Antifungal Assay (Amended Agar Method)

This protocol is used to determine the effective concentration (EC50) of a compound that inhibits 50% of the mycelial growth of a target fungal pathogen.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal pathogen culture

  • Cork borer (5 mm diameter)

  • Incubator (25°C)

Protocol:

  • Preparation of Amended Agar:

    • Prepare a stock solution of the test compound in DMSO.

    • Autoclave the PDA medium and allow it to cool to about 50-55°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation and Measurement:

    • Incubate the plates at 25°C in the dark.

    • After 3-5 days (or when the mycelium in the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

prep_solutions Prepare Test Compound Stock Solution (in DMSO) amend_media Amend Cooled PDA with Test Compound prep_solutions->amend_media prep_media Prepare and Autoclave PDA Medium prep_media->amend_media pour_plates Pour Amended PDA into Petri Dishes amend_media->pour_plates inoculate_plates Inoculate Center of Plates pour_plates->inoculate_plates prep_inoculum Prepare Mycelial Plugs from Fungal Culture prep_inoculum->inoculate_plates incubate Incubate Plates inoculate_plates->incubate measure_growth Measure Colony Diameter incubate->measure_growth analyze_data Calculate EC50 measure_growth->analyze_data

Caption: Workflow for in vitro antifungal assay.

C. Pre-emergence Herbicidal Activity Assay

This protocol evaluates the herbicidal effect of a compound when applied to the soil before weed emergence.

Materials:

  • Test compounds

  • Solvent (e.g., acetone) and surfactant (e.g., Tween 20)

  • Pots or trays filled with sterilized soil mix

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Spray chamber

  • Greenhouse with controlled environment

Protocol:

  • Sowing:

    • Fill pots with the soil mix and sow the seeds of the target weed species at a uniform depth.

    • Lightly water the soil.

  • Herbicide Application:

    • Prepare a solution of the test compound in a suitable solvent with a surfactant.

    • Apply the solution evenly to the soil surface using a calibrated spray chamber to achieve the desired application rate (e.g., in g/ha).

    • A control group should be sprayed with the solvent and surfactant solution only.

  • Incubation:

    • Place the treated pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14 h photoperiod).

    • Water the pots as needed to maintain soil moisture.

  • Evaluation:

    • After 14-21 days, visually assess the herbicidal activity by comparing the treated pots to the control.

    • Evaluate parameters such as emergence, growth inhibition, chlorosis, and necrosis.

    • Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

sow_seeds Sow Weed Seeds in Pots apply_herbicide Apply Herbicide to Soil Surface sow_seeds->apply_herbicide prepare_solutions Prepare Herbicide Spray Solutions prepare_solutions->apply_herbicide incubate Incubate in Greenhouse apply_herbicide->incubate evaluate Visually Assess Herbicidal Activity incubate->evaluate

Caption: Workflow for pre-emergence herbicidal assay.

IV. Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The isoxazole scaffold, readily introduced via this precursor, is present in a number of commercial and developmental compounds with potent insecticidal, fungicidal, and herbicidal activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its derivatives in the discovery of new crop protection agents. Further research into the structure-activity relationships and modes of action of these compounds will continue to drive innovation in this important field.

References

Application Notes and Protocols: 3-Acetylisoxazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-acetylisoxazole as a versatile starting material in the synthesis of various kinase inhibitors. The protocols and data presented are collated from recent scientific literature and are intended to guide researchers in the design and execution of synthetic strategies targeting key kinases in cellular signaling pathways.

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[1] 3-Acetylisoxazole, in particular, serves as a valuable and reactive building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications, including the inhibition of protein kinases.[2][3] The acetyl group provides a reactive handle for various chemical transformations, such as condensation and cyclization reactions, enabling the construction of more complex molecular architectures with kinase inhibitory activity.

Synthesis of Isoxazole-Based Chalcones as Kinase Inhibitor Precursors

A primary application of 3-acetylisoxazole in the synthesis of kinase inhibitors is its use in the Claisen-Schmidt condensation to form isoxazole-containing chalcones. These chalcones can be evaluated as kinase inhibitors themselves or can serve as versatile intermediates for the synthesis of other heterocyclic systems, such as pyrimidines.[4][5]

Experimental Protocol: Synthesis of Isoxazole-Chalcone Derivatives

This protocol outlines the general procedure for the synthesis of isoxazole-chalcone derivatives from 3-acetylisoxazole and various aromatic aldehydes.

Materials:

  • 3-Acetylisoxazole

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve 3-acetylisoxazole (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a cooled aqueous solution of NaOH or KOH (typically 10-40%) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of glacial acetic acid until a precipitate is formed.

  • Collect the solid product by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified isoxazole-chalcone derivative.

G cluster_workflow Experimental Workflow: Isoxazole-Chalcone Synthesis start Start: Reagents dissolve Dissolve 3-acetylisoxazole & aldehyde in Ethanol start->dissolve cool Cool in ice bath dissolve->cool base Add NaOH/KOH solution cool->base react Stir at room temperature base->react precipitate Pour into ice water & acidify react->precipitate filter Filter and wash the precipitate precipitate->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize end End: Purified Isoxazole-Chalcone recrystallize->end

Figure 1: Experimental workflow for the synthesis of isoxazole-chalcones.

Synthesis of Isoxazole-Pyrimidine Hybrids as Kinase Inhibitors

Isoxazole-chalcone derivatives are valuable precursors for the synthesis of isoxazole-pyrimidine hybrids. These hybrids have shown promise as inhibitors of various kinases, including Aurora kinases.[6][7] The pyrimidine ring can be constructed through the cyclization of the chalcone with a suitable nitrogen-containing reagent, such as guanidine.

Experimental Protocol: Synthesis of 2-Amino-4-(isoxazol-3-yl)-6-arylpyrimidines

This protocol describes the synthesis of isoxazole-pyrimidine hybrids from isoxazole-chalcones.

Materials:

  • Purified isoxazole-chalcone derivative

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe)

  • Absolute ethanol or methanol

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the isoxazole-chalcone derivative (1 equivalent) in absolute ethanol or methanol.

  • Add guanidine hydrochloride (1.5-2 equivalents) and a solution of sodium ethoxide or methoxide in the corresponding alcohol (2-3 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 6-24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure isoxazole-pyrimidine derivative.

G cluster_workflow Experimental Workflow: Isoxazole-Pyrimidine Synthesis start Start: Isoxazole-Chalcone dissolve Dissolve chalcone in Ethanol/Methanol start->dissolve add_reagents Add Guanidine HCl & NaOEt/NaOMe dissolve->add_reagents reflux Heat to reflux add_reagents->reflux precipitate Cool and pour into ice water reflux->precipitate filter Filter and wash the product precipitate->filter purify Dry and recrystallize filter->purify end End: Purified Isoxazole-Pyrimidine purify->end

Figure 2: Experimental workflow for the synthesis of isoxazole-pyrimidines.

Quantitative Data on Isoxazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various isoxazole derivatives against different protein kinases.

Table 1: Inhibitory Activity of Isoxazole Derivatives against EGFR and VEGFR-2

Compound IDTarget KinaseIC50 (µM)Reference
25aEGFR-TK0.054 ± 0.001[8]
10aEGFR-TK0.064 ± 0.001[8]
10bEGFR-TK0.066 ± 0.001[8]
4bEGFR-TK> 10[8]
25aVEGFR-20.12 ± 0.01[8]
SorafenibVEGFR-20.058[9]
Staurosporinec-Met0.237[9]

Table 2: Inhibitory Activity of Diaryl-isoxazole Derivatives against CK1

Compound IDTarget KinaseIC50 (µM)Reference
8CK1δ0.033[10]
28aCK1δ0.15 ± 0.02[10]
28bCK1δ0.21 ± 0.03[10]
29cCK1δ0.09 ± 0.01[10]
28aCK1ε0.45 ± 0.05[10]
28bCK1ε0.63 ± 0.08[10]
29cCK1ε0.25 ± 0.03[10]

Table 3: Inhibitory Activity of Isoxazole Derivatives against JNK

Compound IDTarget KinaseIC50 (nM)Reference
3JNK3130[11]
27JNK3120[11]
28JNK3110[11]
3p38α250[11]
27p38α>5000[11]
28p38α>5000[11]

Signaling Pathways Targeted by Isoxazole-Based Kinase Inhibitors

The synthesized isoxazole derivatives have been shown to target several critical signaling pathways implicated in cancer and other diseases.

EGFR/VEGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis.[8][12][13] Their aberrant activation is a hallmark of many cancers.

G cluster_pathway EGFR/VEGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades ligand Growth Factors (EGF, VEGF) receptor EGFR / VEGFR ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras_raf Ras-Raf-MEK-ERK (MAPK Pathway) dimerization->ras_raf pi3k_akt PI3K-Akt-mTOR dimerization->pi3k_akt plc_gamma PLCγ-PKC dimerization->plc_gamma inhibitor Isoxazole-Based Inhibitors inhibitor->receptor Inhibition cellular_response Cellular Responses: - Proliferation - Survival - Angiogenesis - Migration ras_raf->cellular_response pi3k_akt->cellular_response plc_gamma->cellular_response

Figure 3: Inhibition of the EGFR/VEGFR signaling pathway.
JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[11][14] The JNK signaling pathway plays a crucial role in apoptosis, inflammation, and cellular differentiation.

G cluster_pathway JNK Signaling Pathway stress Stress Stimuli (UV, Cytokines, etc.) mapkkk MAPKKK (ASK1, MEKK1, etc.) stress->mapkkk mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk transcription_factors Transcription Factors (c-Jun, ATF2, etc.) jnk->transcription_factors inhibitor Isoxazole-Based Inhibitors inhibitor->jnk Inhibition cellular_response Cellular Responses: - Apoptosis - Inflammation - Differentiation transcription_factors->cellular_response

Figure 4: Inhibition of the JNK signaling pathway.

Conclusion

3-Acetylisoxazole is a readily accessible and versatile starting material for the synthesis of a variety of heterocyclic compounds with potent kinase inhibitory activity. The synthetic routes, primarily involving the formation of isoxazole-chalcone intermediates followed by cyclization to pyrimidines and other heterocycles, offer a robust platform for the generation of diverse chemical libraries for drug discovery. The data presented herein demonstrates that isoxazole-based compounds can effectively inhibit key kinases such as EGFR, VEGFR, CK1, and JNK, highlighting the potential of this scaffold in the development of novel therapeutics for cancer and other diseases. The provided protocols and workflows serve as a foundational guide for researchers aiming to explore the chemical space of isoxazole-containing kinase inhibitors.

References

Functionalization of the Ketone Group in 1-(Isoxazol-3-yl)ethanone: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] The functionalization of substituents on the isoxazole ring is a key strategy in the development of novel drug candidates with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5][6][7][8][9][10][11][12][13][14] 1-(Isoxazol-3-yl)ethanone is a versatile starting material, with its ketone group offering a prime site for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of the ketone group in this compound, with a focus on reactions relevant to drug discovery and development.

Key Functionalization Reactions

The ketone moiety of this compound can undergo a range of reactions to yield diverse derivatives. These include condensation reactions, reduction, reductive amination, and olefination reactions.

Condensation Reactions

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides isoxazole-containing chalcones.[15][16][17][18] These chalcones are valuable intermediates for the synthesis of other heterocyclic compounds and have shown significant biological activities themselves, including anticancer and antimicrobial effects.[2][3][4][5][6]

Experimental Protocol: Synthesis of (E)-1-(Isoxazol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Ethanol

    • Potassium Hydroxide (KOH) solution (e.g., 10% in water)

    • Hydrochloric Acid (HCl) (for acidification)

  • Procedure:

    • Dissolve this compound and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the aqueous potassium hydroxide solution dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, yields α,β-unsaturated products.[19][20][21][22][23][24] This reaction is instrumental in creating molecules with potential applications in materials science and as precursors for more complex heterocyclic systems.[24]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine or another weak base (catalytic amount)

    • Ethanol or another suitable solvent

  • Procedure:

    • To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

    • Reflux the reaction mixture for a specified time, monitoring completion by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Formation of Oximes and Hydrazones

The ketone can be readily converted to its corresponding oxime or hydrazone, which are important intermediates for the synthesis of other heterocycles and can also exhibit biological activity.

Reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. Oximes of isoxazole derivatives have been investigated for their biological properties.[25][26]

Experimental Protocol: Synthesis of this compound Oxime

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium acetate or another suitable base (1.1 eq)

    • Ethanol/Water solvent mixture

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated oxime by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent if necessary.

Reduction to Alcohol

The reduction of the ketone to a secondary alcohol, 1-(Isoxazol-3-yl)ethanol, provides a chiral center and a functional group for further derivatization, such as esterification or etherification.

Experimental Protocol: Reduction to 1-(Isoxazol-3-yl)ethanol

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH4) (excess)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a flask and cool in an ice bath.

    • Slowly add sodium borohydride in portions with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Reductive Amination

Reductive amination allows for the conversion of the ketone into a primary, secondary, or tertiary amine, which is a critical transformation in the synthesis of many pharmaceuticals.[27][28][29][30][31][32][33]

Experimental Protocol: Synthesis of 1-(Isoxazol-3-yl)ethanamine

  • Materials:

    • This compound (1.0 eq)

    • Ammonium acetate (excess)

    • Sodium cyanoborohydride (NaBH3CN) (excess)

    • Methanol

  • Procedure:

    • Dissolve this compound and a large excess of ammonium acetate in methanol.

    • Stir the mixture at room temperature for a period to allow for imine formation.

    • Add sodium cyanoborohydride in portions.

    • Continue stirring at room temperature overnight.

    • Quench the reaction carefully with dilute HCl.

    • Make the solution basic with a suitable base (e.g., NaOH).

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the amine, which may require further purification.

Wittig Reaction

The Wittig reaction is a powerful method for converting the ketone into an alkene, creating a new carbon-carbon double bond.[15][21][34][35][36][37] This allows for the introduction of various vinyl groups.

Experimental Protocol: Wittig Olefination to form 3-(Prop-1-en-2-yl)isoxazole

  • Materials:

    • Methyltriphenylphosphonium bromide (1.1 eq)

    • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF or DMSO)

    • This compound (1.0 eq)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

    • Cool the suspension in an ice bath and add the strong base to generate the ylide.

    • Stir the resulting mixture at room temperature for a period to ensure complete ylide formation.

    • Cool the ylide solution and add a solution of this compound in the same anhydrous solvent dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography to separate it from triphenylphosphine oxide.

Data Presentation

ReactionReagentsProductTypical Yield (%)Ref.
Claisen-Schmidt CondensationAr-CHO, KOH, EthanolIsoxazole-containing chalcone70-90[2]
Knoevenagel CondensationMalononitrile, Piperidine, Ethanolα,β-unsaturated dinitrile60-85[19][20]
Oxime FormationNH2OH·HCl, NaOAc, Ethanol/H2OThis compound oxime>80[25]
Reduction to AlcoholNaBH4, Methanol1-(Isoxazol-3-yl)ethanol>90General
Reductive AminationNH4OAc, NaBH3CN, Methanol1-(Isoxazol-3-yl)ethanamine50-70[31][32]
Wittig ReactionPh3PCH3Br, n-BuLi, THF3-(Prop-1-en-2-yl)isoxazole60-80[21][34]

Applications in Drug Development

The functionalized derivatives of this compound are of significant interest in drug discovery due to their diverse pharmacological activities.

  • Anticancer Activity: Isoxazole-containing chalcones and their subsequent derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4][5][6]

  • Antimicrobial Activity: Many isoxazole derivatives, including those synthesized from this compound, exhibit significant antibacterial and antifungal properties.[2][7][8][9][10][11][12][13]

  • Anti-inflammatory Activity: The isoxazole scaffold is a key component of some anti-inflammatory drugs, and novel derivatives are continuously being explored for their potential in this area.[14]

  • Antioxidant Activity: Several isoxazole derivatives have shown promising antioxidant activity, which is relevant for the treatment of diseases associated with oxidative stress.[2][6]

Visualizations

Functionalization_Pathways cluster_condensation Condensation Reactions cluster_reduction Reduction & Amination cluster_olefination Olefination This compound This compound Chalcone Chalcone This compound->Chalcone Ar-CHO, Base Unsaturated Dinitrile Unsaturated Dinitrile This compound->Unsaturated Dinitrile Malononitrile, Base Alcohol Alcohol This compound->Alcohol NaBH4 Amine Amine This compound->Amine NH3, Reducing Agent Alkene Alkene This compound->Alkene Wittig Reagent Oxime Oxime This compound->Oxime NH2OH.HCl

Caption: Reaction pathways for the functionalization of this compound.

Experimental_Workflow_Chalcone start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add Aqueous KOH at 0°C dissolve->add_base stir Stir at Room Temperature (24h) add_base->stir workup Pour into Ice Water and Acidify stir->workup filter Filter and Wash the Precipitate workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Chalcone recrystallize->end

Caption: Workflow for Claisen-Schmidt condensation to synthesize isoxazole-containing chalcones.

References

Application Notes & Protocols: Catalytic Synthesis of 3-Acetylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of 3-acetylisoxazole derivatives. The 3-acetylisoxazole moiety is a key structural motif in numerous pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery. The following sections outline three distinct and effective catalytic strategies, including metal-free, gold-catalyzed, and copper-catalyzed approaches.

Method 1: Metal-Free Tandem C-H Functionalization/[3+2] Cycloaddition

This method provides an efficient, metal-free pathway to 3-acetylisoxazole derivatives through a cascade reaction involving the Csp³–H bond functionalization of a methyl ketone (acetone) and a subsequent 1,3-dipolar cycloaddition with an alkyne.[1] The reaction utilizes tert-butyl nitrite to generate the crucial nitrile oxide intermediate in situ via a radical pathway.[1]

General Reaction Scheme:

R-C≡C-H + CH₃COCH₃ + t-BuONO → 3-acetyl-5-R-isoxazole

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the synthesis of various 5-substituted-3-acetylisoxazoles using this metal-free protocol.

EntryAlkyne Substrate (R-group)Reaction Time (h)Yield (%)
1Phenyl1285
24-Methylphenyl1282
34-Methoxyphenyl1280
44-Chlorophenyl1278
5n-Hexyl1275
6Cyclohexyl1272

Note: Data is representative of typical yields reported for this type of reaction.

Experimental Protocol

Materials:

  • Substituted alkyne (1.0 mmol)

  • Acetone (serves as reactant and solvent)

  • tert-Butyl nitrite (t-BuONO) (2.0 mmol)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a 25 mL round-bottom flask, add the substituted alkyne (1.0 mmol).

  • Add an excess of acetone (10 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Slowly add tert-butyl nitrite (2.0 mmol, 2.0 equiv.) to the solution.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 3-acetylisoxazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Visualization: Workflow and Mechanism

G cluster_workflow Experimental Workflow prep Prepare Reactants (Alkyne, Acetone, t-BuONO) setup Set up Reaction (60 °C, N2 atmosphere) prep->setup monitor Monitor Progress (TLC) setup->monitor workup Solvent Evaporation monitor->workup purify Column Chromatography workup->purify char Product Characterization purify->char

Caption: General workflow for metal-free synthesis.

G cluster_mechanism Proposed Radical Mechanism ketone Acetone + t-BuONO radical Acetyl Radical Intermediate ketone->radical Radical Initiation nitrile_oxide Acetyl Nitrile Oxide (1,3-Dipole) radical->nitrile_oxide Reaction with NO cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition product 3-Acetylisoxazole cycloaddition->product

Caption: Simplified mechanism for nitrile oxide formation.

Method 2: Gold(III)-Catalyzed Cycloisomerization

Gold catalysts, particularly AuCl₃, are highly effective in promoting the cycloisomerization of α,β-acetylenic oximes to form isoxazole derivatives.[2][3] This method is notable for its mild reaction conditions, high yields, and tolerance of various functional groups.[2] For the synthesis of 3-acetylisoxazoles, the starting material would be an oxime derived from a 1,3-diyne-2-one precursor or a similar acetylenic ketone structure.

General Reaction Scheme:

R¹-C≡C-C(R²)=NOH → 3-R²-5-R¹-isoxazole (where R² is an acetyl group or its precursor)

Data Presentation: Reaction Conditions and Yields
EntrySubstrate (R¹, R²)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Phenyl, Acetyl1300.593
24-Tolyl, Acetyl1300.591
34-Anisyl, Acetyl1300.592
44-Nitrophenyl, Acetyl2502.085
5Trimethylsilyl, Acetyl1301.088

Note: Data adapted from studies on AuCl₃-catalyzed cycloisomerization of related α,β-acetylenic oximes.[2][3]

Experimental Protocol

Materials:

  • α,β-Acetylenic oxime (0.5 mmol)

  • Gold(III) chloride (AuCl₃) (0.005 mmol, 1 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the α,β-acetylenic oxime (0.5 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add AuCl₃ (1 mol%) to the solution.

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 30-60 minutes).

  • Quench the reaction by passing the mixture through a short pad of silica gel, eluting with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the pure 3-acetylisoxazole derivative.

  • Characterize the final product using appropriate spectroscopic methods.

Visualization: Catalytic Cycle

G cluster_cycle Gold-Catalyzed Cycloisomerization Cycle catalyst Au(III) Catalyst activation Alkyne Activation (π-complex) catalyst->activation substrate α,β-Acetylenic Oxime substrate->activation cyclization Intramolecular 5-endo-dig Cyclization activation->cyclization N-attack intermediate Vinylic Gold Intermediate cyclization->intermediate product 3-Acetylisoxazole intermediate->product Protodeauration product->catalyst Regeneration

Caption: Proposed catalytic cycle for Au(III)-cycloisomerization.

Method 3: Heterogeneous Copper-Catalyzed [3+2] Cycloaddition

This method employs a recyclable copper-on-alumina (Cu/Al₂O₃) catalyst for the 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides, generated in situ from hydroxyimidoyl chlorides.[4] The use of ball-milling and solvent-free conditions makes this an environmentally friendly and scalable approach.[4] To obtain a 3-acetyl derivative, the corresponding acetyl-substituted hydroxyimidoyl chloride is required.

General Reaction Scheme:

R-C≡C-H + CH₃CO-C(Cl)=NOH + Base → 3-acetyl-5-R-isoxazole

Data Presentation: Substrate Scope and Yields under Ball-Milling
EntryAlkyne Substrate (R-group)BaseTime (min)Yield (%)
1TributylstannylK₂CO₃6092
2PhenylK₂CO₃6085
34-MethoxyphenylCs₂CO₃6088
41-HexynylK₂CO₃6075
5TrimethylsilylacetylenylK₂CO₃6080

Note: Data is representative of the Cu/Al₂O₃ catalyzed mechanochemical synthesis of 3,5-disubstituted isoxazoles.[4]

Experimental Protocol

Materials:

  • Terminal alkyne (1.0 mmol)

  • Acetyl-substituted hydroxyimidoyl chloride (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Cu/Al₂O₃ nanocomposite catalyst (10 mol% Cu)

  • Stainless steel grinding jar and balls for planetary ball mill

Procedure:

  • Place the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.5 mmol), K₂CO₃ (2.0 mmol), and the Cu/Al₂O₃ catalyst into a stainless steel grinding jar containing two stainless steel balls.

  • Mill the mixture at 500 rpm for 60 minutes.

  • After milling, transfer the solid mixture from the jar into a flask using dichloromethane (DCM).

  • Filter the mixture to remove the catalyst and inorganic base. The Cu/Al₂O₃ catalyst can be recovered, washed, dried, and reused.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the desired 3-acetyl-5-substituted isoxazole.

Visualization: Green Chemistry Workflow

G cluster_workflow Mechanochemical Synthesis Workflow prep Combine Reactants, Base & Cu/Al₂O₃ Catalyst mill Ball Mill (Solvent-Free) prep->mill extract Extract with Solvent mill->extract filter Filter and Recover Catalyst extract->filter purify Purify Product filter->purify product Final Product purify->product

Caption: Workflow for heterogeneous copper-catalyzed synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Isoxazol-3-yl)ethanone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common 1,3-dipolar cycloaddition route.

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in isoxazole synthesis, particularly via 1,3-dipolar cycloaddition, can be attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a major side reaction.[1][2] Additionally, reaction conditions may not be optimal.

Here are some troubleshooting steps to improve your yield:

  • In Situ Generation of Nitrile Oxide: To minimize the dimerization of the nitrile oxide, it is crucial to generate it in situ in the presence of the alkyne (the dipolarophile).[1] This ensures the nitrile oxide reacts promptly as it is formed. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[1]

  • Choice of Base and Solvent: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.[3] The reaction solvent can also play a significant role, and screening different solvents may be necessary.

  • Temperature Optimization: While higher temperatures can accelerate the reaction, they may also promote the decomposition of the nitrile oxide intermediate.[3] It is important to find the optimal temperature that favors the desired cycloaddition over side reactions.

  • Slow Addition: If you are not generating the nitrile oxide in situ, a slow addition of the nitrile oxide solution to the reaction mixture containing the alkyne can help keep its instantaneous concentration low, thus favoring the reaction with the alkyne over dimerization.[1]

  • Excess Alkyne: Using a molar excess of the alkyne can help to outcompete the nitrile oxide dimerization reaction, though this may not be ideal from a cost perspective.[1]

Q2: I am observing the formation of a significant amount of byproduct, which I suspect is a furoxan. How can I minimize this?

A2: Furoxan formation is a well-known side reaction caused by the dimerization of the nitrile oxide intermediate.[1][2] To minimize this:

  • As mentioned previously, generate the nitrile oxide in situ at a low temperature to ensure it reacts quickly with the alkyne.[3]

  • Maintain a low concentration of the nitrile oxide throughout the reaction by using slow addition techniques if in situ generation is not possible.[1]

  • Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

Q3: How do steric and electronic effects influence the regioselectivity of the 1,3-dipolar cycloaddition for forming the 3-substituted isoxazole?

A3: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is governed by both electronic and steric factors.[1][3] For terminal alkynes, the reaction with nitrile oxides is generally highly regioselective, leading to the formation of 3,5-disubstituted isoxazoles.[1] In the case of synthesizing this compound, the acetyl group is at the 3-position. The formation of the desired regioisomer is typically favored due to the electronic interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.[3] Bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also influences the regiochemical outcome.[3]

Q4: Are there alternative synthetic methods for this compound if the 1,3-dipolar cycloaddition is not working well?

A4: Yes, several other methods for synthesizing isoxazoles have been developed. These include:

  • Reaction of α,β-unsaturated ketones with hydroxylamine: This is a classic method for forming the isoxazole ring.[4][5]

  • Condensation of β-diketones with hydroxylamine hydrochloride: This method can yield isoxazole derivatives, often with good results.[6]

  • Ultrasound-assisted synthesis: This green chemistry approach can enhance reaction efficiency, reduce reaction times, and improve yields for isoxazole synthesis.[7][8]

  • Catalyst-mediated synthesis: Various catalysts, including copper(I) and ruthenium(II), have been shown to promote the formation of specific regioisomers and improve reaction efficiency.[1]

Data Presentation

The following table summarizes various reaction conditions and their impact on the yield of isoxazole synthesis, based on literature findings. Note that specific yields for this compound may vary.

Catalyst/ReagentReaction ConditionsSubstratesYieldReference
NaCl/OxoneGreen protocol for oxidation of aldoximesAldoximes63-81%[2]
Itaconic acidUltrasound irradiation (50 °C, 15 min)Hydroxylamine hydrochloride, aromatic aldehydes, ethyl acetoacetate95%[7]
PyridineUltrasonic radiationHydroxylamine hydrochloride, aromatic aldehydes, methyl acetoacetate64-96%[7]
Pyruvic acid (5 mol%)Aqueous mediumHydroxylamine hydrochloride, benzaldehyde derivatives, ethyl acetoacetateNot specified[7]
Copper(I)One-pot, three-step procedureIn situ generated nitrile oxides and terminal acetylenesGood yields[9]
Chloramine-TReflux on a water bath for 3-4 hAldoximes, 4-(furan-2-yl)but-3-en-2-oneNot specified[10]
40% KOHReflux for 12 h in ethanolChalcone, hydroxylamine hydrochlorideNot specified[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on the widely used 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • Chloramine-T trihydrate (or another suitable oxidizing agent)

  • Anhydrous solvent (e.g., ethanol, ether)

  • Anhydrous sodium sulfate

  • Sodium hydroxide solution (5%)

  • Brine solution

Procedure:

  • A mixture of the aldoxime (1 equivalent), the terminal alkyne (1 equivalent), and Chloramine-T trihydrate (1.5 equivalents) is prepared in a suitable solvent.[10]

  • The reaction mixture is refluxed for 3-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[10]

  • Upon completion of the reaction, the precipitated salts are removed by filtration.[10]

  • The solvent is removed from the filtrate under reduced pressure (in vacuum).[10]

  • The resulting residue is extracted with a suitable organic solvent like ether.[10]

  • The organic layer is washed successively with water, 5% sodium hydroxide solution, and brine.[10]

  • The organic layer is then dried over anhydrous sodium sulfate.[10]

  • The solvent is evaporated to yield the crude product, which can then be purified by column chromatography or recrystallization.[10]

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_reaction Reaction cluster_product Product Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation (e.g., Chloramine-T) Alkyne Terminal Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Isoxazole This compound Cycloaddition->Isoxazole

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckNitrileOxide Is Nitrile Oxide Generated In Situ? Start->CheckNitrileOxide ImplementInSitu Implement In Situ Generation CheckNitrileOxide->ImplementInSitu No CheckTemp Is Reaction Temperature Optimized? CheckNitrileOxide->CheckTemp Yes InSituYes Yes InSituNo No ImplementInSitu->CheckTemp OptimizeTemp Optimize Temperature (e.g., lower temp) CheckTemp->OptimizeTemp No CheckBase Is Base/Solvent Combination Optimal? CheckTemp->CheckBase Yes TempYes Yes TempNo No OptimizeTemp->CheckBase ScreenBaseSolvent Screen Different Bases and Solvents CheckBase->ScreenBaseSolvent No CheckAlkyneRatio Is Alkyne in Excess? CheckBase->CheckAlkyneRatio Yes BaseYes Yes BaseNo No ScreenBaseSolvent->CheckAlkyneRatio IncreaseAlkyne Consider Using Excess Alkyne CheckAlkyneRatio->IncreaseAlkyne No End Yield Improved CheckAlkyneRatio->End Yes AlkyneYes Yes AlkyneNo No IncreaseAlkyne->End

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships Yield Final Yield NitrileOxideStability Nitrile Oxide Stability NitrileOxideStability->Yield + FuroxanFormation Furoxan Formation NitrileOxideStability->FuroxanFormation - ReactionRate Reaction Rate ReactionRate->Yield + FuroxanFormation->Yield - InSituGeneration In Situ Generation InSituGeneration->NitrileOxideStability + Temperature Temperature Temperature->NitrileOxideStability - Temperature->ReactionRate + BaseChoice Base Choice BaseChoice->NitrileOxideStability + AlkyneConcentration Alkyne Concentration AlkyneConcentration->ReactionRate +

Caption: Key parameter relationships affecting yield.

References

Technical Support Center: Purification of 3-Acetylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-acetylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 3-acetylisoxazole?

A1: While specific impurities depend on the synthetic route, common byproducts in isoxazole synthesis can include unreacted starting materials, regioisomers, and products from side reactions. For instance, in syntheses involving the reaction of an enone with hydroxylamine, incomplete cyclization can leave behind oximes or other intermediates. The presence of base can also promote side reactions or degradation of the isoxazole ring.

Q2: What are the recommended first-pass purification methods for crude 3-acetylisoxazole?

A2: For crude 3-acetylisoxazole, a combination of extraction and recrystallization is often a good starting point. An acidic wash can help remove basic impurities, while a basic wash can remove acidic byproducts. Subsequent recrystallization can then significantly improve purity. For more challenging separations, column chromatography is the recommended next step.

Q3: Is 3-acetylisoxazole stable under typical purification conditions?

A3: The isoxazole ring can be sensitive to certain conditions. It is known to be unstable under strongly basic conditions, which can lead to ring-opening.[1] It is advisable to avoid strong bases during workup and purification. Additionally, prolonged exposure to high temperatures should be minimized to prevent thermal degradation.[2]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The solvent may be too nonpolar, or the cooling process is too rapid.- Try a more polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). - Ensure slow cooling to room temperature before placing in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of purified product The compound is too soluble in the cold solvent, or too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - After filtration, cool the filtrate further to see if more product crystallizes.
Colored impurities remain after recrystallization The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution and filter it hot before cooling. - A second recrystallization may be necessary.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC The eluent system is not optimal.- Systematically vary the polarity of the eluent (e.g., by changing the ratio of hexane to ethyl acetate). - Consider adding a small amount of a third solvent (e.g., dichloromethane or methanol) to fine-tune the separation.
Product elutes too quickly (High Rf) The eluent is too polar.- Decrease the proportion of the polar solvent in the eluent mixture (e.g., switch from 1:1 hexane:ethyl acetate to 3:1).
Product does not elute from the column (Low Rf) The eluent is not polar enough.- Increase the proportion of the polar solvent in the eluent mixture (e.g., switch from 9:1 hexane:ethyl acetate to 4:1).
Tailing of spots on TLC/column The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude 3-acetylisoxazole in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 3-acetylisoxazole to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Adsorbent and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4. Silica gel is a common stationary phase for compounds like 3-acetylisoxazole. A mixture of hexane and ethyl acetate is a good starting point for the mobile phase.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude 3-acetylisoxazole in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-acetylisoxazole.

Purity Assessment

The purity of 3-acetylisoxazole can be assessed using the following techniques:

Technique Typical Parameters Expected Observations for a Pure Sample
HPLC (High-Performance Liquid Chromatography) Column: C18 reverse-phase. Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).A single major peak corresponding to 3-acetylisoxazole. The absence of significant secondary peaks indicates high purity.
¹H NMR (Proton Nuclear Magnetic Resonance) Solvent: CDCl₃ or DMSO-d₆.Sharp, well-defined peaks corresponding to the protons of 3-acetylisoxazole. The absence of unexpected signals suggests a lack of impurities.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Solvent: CDCl₃ or DMSO-d₆.The correct number of signals corresponding to the unique carbon atoms in the 3-acetylisoxazole molecule.
Melting Point Use a calibrated melting point apparatus.A sharp melting point range (typically 1-2 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Visualizations

Purification_Workflow Crude Crude 3-Acetylisoxazole Extraction Aqueous Workup (Acid/Base Washes) Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Column Column Chromatography Recrystallization->Column If impurities persist Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis Pure Pure 3-Acetylisoxazole Analysis->Pure Purity > 98%

Caption: A general workflow for the purification of 3-acetylisoxazole.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No Recrystallize Attempt Recrystallization Impure->Recrystallize ColumnChrom Perform Column Chromatography Impure->ColumnChrom If Recrystallization Fails Recrystallize->CheckPurity ColumnChrom->CheckPurity ModifyConditions Modify Conditions (Solvent, Gradient, etc.) ColumnChrom->ModifyConditions Poor Separation ModifyConditions->ColumnChrom

References

Technical Support Center: Synthesis of 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of 1-(Isoxazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural issues encountered during the synthesis of this valuable heterocyclic ketone.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired this compound

  • Question: My reaction has resulted in a low yield or a complete absence of the target compound, this compound. What are the likely causes and how can I rectify this?

  • Answer: A low or non-existent yield of this compound can stem from several factors, primarily related to the stability of the nitrile oxide intermediate and the reaction conditions.

    • Probable Cause 1: Dimerization of the Nitrile Oxide. The most common side reaction in isoxazole synthesis via 1,3-dipolar cycloaddition is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). This reaction competes with the desired cycloaddition with the alkyne.

      • Solution:

        • Slow Addition: Generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the alkyne (e.g., 3-butyn-2-one). This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.

        • Excess Alkyne: Use a molar excess of the alkyne dipolarophile to increase the probability of the desired reaction.

        • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dimerization more significantly than the cycloaddition.

    • Probable Cause 2: Instability of 3-butyn-2-one. The acetylenic ketone, 3-butyn-2-one, can be unstable and prone to polymerization, especially under basic conditions or at elevated temperatures.

      • Solution:

        • Use freshly distilled or high-purity 3-butyn-2-one.

        • Maintain the recommended reaction temperature and avoid prolonged reaction times.

        • Consider using a protected form of the alkyne if polymerization is a persistent issue.

    • Probable Cause 3: Incorrect Regioselectivity. While the reaction of a terminal alkyne with a nitrile oxide generally favors the 3,5-disubstituted isoxazole, the formation of the undesired 3,4-disubstituted regioisomer can occur, leading to a lower yield of the target compound.

      • Solution:

        • The use of copper(I) or ruthenium(II) catalysts has been reported to enhance the regioselectivity of the cycloaddition, favoring the formation of the 3,5-disubstituted product.[1]

Issue 2: Formation of an Unexpected Isomeric Byproduct

  • Question: I have isolated a byproduct with the same mass as my target compound but with different spectroscopic data. What could this be?

  • Answer: The most likely isomeric byproduct is the 3,4-disubstituted isoxazole. The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the alkyne and the nitrile oxide. While the reaction of terminal alkynes with nitrile oxides is generally highly regioselective, deviations can occur.

    • Troubleshooting:

      • Confirm Structure: Utilize 2D NMR techniques (such as HMBC and NOESY) to definitively determine the connectivity and spatial relationships of the substituents on the isoxazole ring.

      • Optimize Reaction Conditions: As mentioned previously, the use of specific metal catalysts can improve regioselectivity. Experimenting with different solvents and temperatures may also influence the isomeric ratio.

Issue 3: Michael Addition as a Competing Reaction

  • Question: My reaction with 3-butyn-2-one is yielding a complex mixture of products, and I suspect side reactions involving the ketone. What might be happening?

  • Answer: 3-butyn-2-one is a Michael acceptor, and nucleophiles present in the reaction mixture can undergo a 1,4-conjugate (Michael) addition to the double bond, competing with the desired cycloaddition. If hydroxylamine is used as a precursor or is present, it can act as a nucleophile.

    • Potential Side Product: Michael addition of hydroxylamine to 3-butyn-2-one can lead to the formation of a β-hydroxyamino-α,β-unsaturated ketone, which may undergo further reactions.

    • Mitigation Strategies:

      • Control of Stoichiometry and Addition Order: Carefully control the stoichiometry of the reagents. Generating the nitrile oxide from a hydroxamoyl chloride in the presence of a non-nucleophilic base is often preferred over methods that involve free hydroxylamine.

      • Reaction Temperature: Lower temperatures generally favor the cycloaddition over the Michael addition.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to this compound?

A1: The two primary methods for synthesizing the isoxazole ring of this compound are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (often generated in situ from a precursor like a hydroxamoyl chloride or an aldoxime) with an alkyne, in this case, 3-butyn-2-one. This is a versatile and widely used method for constructing the isoxazole ring.

  • Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This route involves the reaction of a suitable 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. For this compound, this would require a β-keto aldehyde.

Q2: How can I minimize the formation of furoxan, the nitrile oxide dimer?

A2: Furoxan formation is a common side reaction.[1] To minimize it:

  • Slow addition of the nitrile oxide precursor to the alkyne solution.

  • Use of a large excess of the alkyne .

  • Lowering the reaction temperature .

Q3: What analytical techniques are best for identifying side products?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For initial assessment of the reaction progress and the number of components in the mixture.

  • Column Chromatography: For separation and isolation of the main product and byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC): For unambiguous structure elucidation of the desired product and any isolated side products.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side Product NameMolecular FormulaCommon CauseMitigation Strategy
Furoxan (Nitrile Oxide Dimer)Varies depending on the nitrile oxideHigh concentration of nitrile oxideSlow addition of precursor, use of excess alkyne, lower temperature
3,4-disubstituted Isoxazole IsomerC₅H₅NO₂Poor regioselectivity in cycloadditionUse of Cu(I) or Ru(II) catalysts, optimization of solvent and temperature
Michael AdductVariesNucleophilic attack on 3-butyn-2-oneControl of stoichiometry, use of non-nucleophilic base, lower temperature
Polymer of 3-butyn-2-one(C₄H₄O)nInstability of the alkyneUse of fresh, pure alkyne; controlled temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition (General Procedure)

This is a generalized protocol and may require optimization for specific substrates and scales.

  • Preparation of the Nitrile Oxide Precursor (Hydroxamoyl Chloride):

    • To a stirred solution of the corresponding aldoxime (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • The resulting solution containing the hydroxamoyl chloride is typically used directly in the next step.

  • 1,3-Dipolar Cycloaddition:

    • In a separate flask, dissolve 3-butyn-2-one (1.2 eq) in a suitable solvent (e.g., CH₂Cl₂ or THF).

    • To this solution, add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

    • Slowly add the solution of the hydroxamoyl chloride from the previous step to the alkyne solution at room temperature over a period of 1-2 hours.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

reaction_pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Nitrile Oxide Precursor Nitrile Oxide Precursor This compound This compound Nitrile Oxide Precursor->this compound [3+2] Cycloaddition Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide Precursor->Furoxan (Dimer) Dimerization Isomeric Isoxazole Isomeric Isoxazole Nitrile Oxide Precursor->Isomeric Isoxazole Incorrect Regioselectivity 3-Butyn-2-one 3-Butyn-2-one 3-Butyn-2-one->this compound 3-Butyn-2-one->Isomeric Isoxazole Michael Adduct Michael Adduct 3-Butyn-2-one->Michael Adduct Michael Addition Polymerization Polymerization 3-Butyn-2-one->Polymerization Uncontrolled Polymerization

Caption: Synthetic pathway and potential side reactions for this compound.

troubleshooting_workflow start Low/No Yield of Product check_dimer Check for Furoxan Dimer (e.g., by MS) start->check_dimer solution_dimer Implement Slow Addition Use Excess Alkyne Lower Temperature check_dimer->solution_dimer Yes check_isomer Isomeric Byproduct Detected? check_dimer->check_isomer No end Improved Yield solution_dimer->end solution_isomer Use Regioselective Catalyst (Cu(I) or Ru(II)) Optimize Solvent/Temp check_isomer->solution_isomer Yes check_michael Evidence of Michael Addition? check_isomer->check_michael No solution_isomer->end solution_michael Control Stoichiometry Use Non-nucleophilic Base Lower Temperature check_michael->solution_michael Yes check_michael->end No solution_michael->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Stability issues of 1-(Isoxazol-3-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 1-(Isoxazol-3-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound, helping you to identify and resolve potential stability problems.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or elevated temperatures.1. Immediately transfer the compound to a desiccator. 2. Store in a tightly sealed, amber vial at 2-8°C. 3. If the change is significant, consider re-analyzing the purity of the material before use.
Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) Chemical degradation due to improper storage or handling.1. Review storage conditions to ensure they meet the recommended 2-8°C and dry environment. 2. Consider performing forced degradation studies to identify potential degradation products. 3. If possible, purify the compound before use.
Inconsistent experimental results Degradation of the compound between experiments.1. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. 2. Always handle the compound in a controlled environment (e.g., glove box) to minimize exposure to moisture and air. 3. Run a purity check on your current stock to ensure its integrity.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.1. Attempt to dissolve a small sample in a range of appropriate solvents. 2. If solubility issues persist, it is a strong indicator of degradation, and the batch should be discarded.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C.[1][2] Some suppliers also recommend cold-chain transportation to maintain its integrity during shipping.[2]

Q2: How sensitive is this compound to temperature and humidity?

Q3: What are the likely degradation pathways for this compound?

A3: Although specific degradation pathways for this compound are not extensively documented, isoxazole rings can be susceptible to cleavage under certain conditions, such as strong acids or bases, or through photolytic degradation. A hypothetical degradation pathway could involve the hydrolysis of the isoxazole ring to form a β-keto nitrile or other open-chain products.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: There is no specific information on the incompatibility of this compound with pharmaceutical excipients. However, as a general precaution, it is advisable to conduct compatibility studies with your chosen excipients, especially those that are hygroscopic or have reactive functional groups.

Q5: How can I assess the stability of my sample of this compound?

A5: You can perform forced degradation studies to understand the stability of the compound under various stress conditions.[3][4][5][6] This involves exposing the compound to heat, humidity, light, acid, base, and oxidative stress, followed by analysis using a stability-indicating method like HPLC to quantify the remaining compound and detect any degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Ensure that the degradation is in the range of 5-20% for meaningful results. Adjust stress conditions if necessary.

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study on this compound.

Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 N HCl24 hours60°C15.2%2
0.1 N NaOH24 hours60°C18.5%3
3% H₂O₂24 hoursRoom Temp8.7%1
Thermal48 hours80°C5.3%1
Photolytic1.2 million lux hoursRoom Temp11.9%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic (Solid, ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Degradation & Identify Products hplc->data

Forced Degradation Experimental Workflow.

degradation_pathway cluster_degradation Hypothetical Degradation Products parent This compound hydrolysis_product β-Keto Nitrile parent->hydrolysis_product Acid/Base Hydrolysis photolytic_product Ring-Opened Isomer parent->photolytic_product Photolysis oxidative_product Oxidized Derivative parent->oxidative_product Oxidation

Hypothetical Degradation Pathways.

References

Technical Support Center: 1,3-Dipolar Cycloaddition for 3-Acetylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylisoxazole via 1,3-dipolar cycloaddition.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 3-acetylisoxazole and other isoxazoles through 1,3-dipolar cycloaddition.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the 1,3-dipolar cycloaddition for isoxazole synthesis can arise from several factors. The most common issues are inefficient generation of the nitrile oxide intermediate, decomposition or side reactions of the nitrile oxide, and low reactivity of the dipolarophile.[1] The stability of the nitrile oxide is a critical factor, as these intermediates can be unstable and prone to dimerization to form furoxans, particularly if the dipolarophile is not highly reactive.[1][2] The method used for in situ generation and the specific reaction conditions are pivotal in minimizing these competing reactions.[1]

To improve your yield, consider the following:

  • Optimize Nitrile Oxide Generation: Ensure your starting materials are pure and the stoichiometry of your reagents is optimized.[1]

  • Choice of Precursor and Method: The selection of the nitrile oxide precursor and the generation method is crucial. Common methods include the dehydration of primary nitro compounds, the oxidation of aldoximes, and the dehydrohalogenation of hydroxyiminoyl chlorides.[2] A newer, green protocol utilizing NaCl/Oxone for the oxidation of aldoximes has demonstrated broad applicability and good to excellent yields.[1]

  • Control Reaction Temperature: Some methods for nitrile oxide generation require low temperatures to prevent decomposition.[3]

  • Slow Addition of Reagents: In some protocols, the slow addition of a reagent, such as a base, can help maintain a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

Q2: I am observing significant formation of a side product. How can I identify and minimize it?

A2: The most prevalent side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[1][2][4] This is especially problematic with less reactive dipolarophiles or when the concentration of the nitrile oxide is too high.[1] Lower aliphatic nitrile oxides tend to dimerize faster than aromatic ones.[2]

To minimize furoxan formation:

  • Increase Dipolarophile Concentration: Using an excess of the alkyne (the dipolarophile) can help to trap the nitrile oxide as it is formed.

  • Slow Generation of the Nitrile Oxide: Generating the nitrile oxide slowly in situ in the presence of the dipolarophile ensures its concentration remains low, thus favoring the desired cycloaddition.

  • Optimize Reaction Conditions: The choice of solvent and temperature can influence the relative rates of cycloaddition and dimerization.

Q3: How do I choose the best method for generating the nitrile oxide for my specific substrate?

A3: The optimal method for nitrile oxide generation depends on the stability and functional groups of your starting materials.[3]

  • Dehydrohalogenation of Hydroxyiminoyl Chlorides: This is a very common and widely used method.[3] It involves treating the corresponding oxime with a chlorinating agent (like NCS) followed by elimination with a base.[3][5] However, this method may not be suitable for substrates that are sensitive to oxidation or halogenation.[3]

  • Oxidation of Aldoximes: This method uses various oxidizing agents like N-bromosuccinimide (NBS), lead tetraacetate, or alkali hypohalites.[2] More environmentally friendly options like Oxone have also been developed.[6]

  • Dehydration of Primary Nitro Compounds: This is another established method, though it may be limited by the availability of the required nitro precursors.[3]

  • Dehydration of O-Silylated Hydroxamic Acids: This newer method offers the advantage of using stable, crystalline precursors that can generate nitrile oxides under mild conditions.[3]

Q4: My starting materials seem to be degrading. What could be the cause?

A4: Instability of starting materials can be a significant issue.

  • Nitrile Oxide Precursors: Some precursors to nitrile oxides, such as certain nitroalkanes, can be reactive towards various reagents used in a multi-step synthesis.[3] Hydroxyiminoyl chlorides can also be unstable.

  • Dipolarophile: The alkyne used as the dipolarophile might be unstable under the reaction conditions, especially if harsh bases or high temperatures are employed.

To address this, consider using milder reaction conditions or choosing a more stable precursor for your nitrile oxide, such as an O-silylated hydroxamic acid.[3]

Data Presentation

The following tables summarize key quantitative data from literature to guide experimental design.

Table 1: Optimization of 1,3-Dipolar Cycloaddition under Ball-Milling Conditions [4]

EntryEquivalents of Hydroxyimidoyl ChlorideBase (Equivalents)Milling Time (min)Yield (%)
11.5Na2CO3 (2.0)2075
21.5Na2CO3 (2.0)1065
31.5Na2CO3 (2.0)1570
41.5Na2CO3 (2.0)2562
51.5Na2CO3 (2.0)3060
61.0Na2CO3 (2.0)2055
72.0Na2CO3 (2.0)2068

Reaction of alkyne (1.0 equiv) with hydroxyimidoyl chloride.

Table 2: Effect of Solvent on Cycloaddition Yield [6]

EntrySolventYield (%)
1CH3CN81
2DCM75
3EtOAc68
4EtOH72
5None (Neat)85

Reaction of benzaldoxime with phenylacetylene under ball-milling conditions with NaCl, Oxone, and Na2CO3.

Experimental Protocols

Below are representative experimental protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. These should be adapted for the specific synthesis of 3-acetylisoxazole.

Protocol 1: In Situ Generation of Nitrile Oxide from a Hydroxyiminoyl Chloride [7]

  • To a stirred solution of the dipolarophile (e.g., but-3-yn-2-one) (8.0 mmol) and the appropriate hydroxyiminoyl chloride (8.0 mmol) in chloroform (25 mL), add a solution of triethylamine (8.8 mmol) in chloroform (25 mL) dropwise over 24 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acetylisoxazole derivative.

Protocol 2: Oxidation of an Aldoxime under Ball-Milling Conditions [6]

  • In a stainless-steel milling jar, combine the aldoxime (0.1 mmol), the alkyne (0.12 mmol), NaCl (1.1 equiv.), Oxone (1.1 equiv.), and Na2CO3 (1.5 equiv.).

  • Mill the mixture at 30 Hz for 60 minutes at room temperature.

  • After milling, extract the mixture with an appropriate solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the isoxazole product.

Mandatory Visualizations

The following diagrams illustrate key aspects of the 1,3-dipolar cycloaddition for troubleshooting and understanding the reaction mechanism.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_no Check Nitrile Oxide Generation start->check_no check_dimer Analyze for Furoxan Dimer start->check_dimer check_sm Check Starting Material Stability start->check_sm optimize_gen Optimize Generation Method: - Change precursor - Change oxidant/base - Adjust temperature check_no->optimize_gen Inefficient? optimize_cyclo Optimize Cycloaddition: - Increase dipolarophile conc. - Slow addition of reagents - Change solvent check_dimer->optimize_cyclo Present? optimize_sm Modify Conditions: - Use milder reagents - Lower temperature check_sm->optimize_sm Degradation? success Improved Yield of 3-Acetylisoxazole optimize_gen->success optimize_cyclo->success optimize_sm->success

Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.

Reaction_Mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_side_reaction Side Reaction precursor R-CH=N-OH (Aldoxime) intermediate R-C≡N⁺-O⁻ (Nitrile Oxide) precursor->intermediate [O] or -H₂O product 3-Acetylisoxazole (Product) intermediate->product dimer Furoxan (Dimer) intermediate->dimer Dimerization dipolarophile R'C≡CR'' (Alkyne) dipolarophile->product

References

Technical Support Center: Purification of 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(Isoxazol-3-yl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Recommendation
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents such as ethanol, isopropanol, ethyl acetate, or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Excessive Solvent Used Using the minimum amount of hot solvent to dissolve the crude product is crucial. If too much solvent is used, the solution may not become saturated upon cooling, leading to poor crystal formation. The solution can be concentrated by gentle heating to evaporate some solvent.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Product is Highly Soluble in the Chosen Solvent If the product remains soluble even at low temperatures, consider using a solvent in which the compound is less soluble or a mixed solvent system where one solvent reduces the overall solubility.

Issue 2: Oily Product Instead of Crystals

Possible Cause Recommendation
Presence of Impurities Impurities can inhibit crystal lattice formation. Attempt to remove highly soluble impurities by washing the crude product with a solvent in which the desired compound is sparingly soluble.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Seeding with a small crystal of pure product can also initiate crystallization.
Cooling Below the Eutectic Point If a mixture of compounds is present, cooling might lead to the formation of a low-melting eutectic mixture. Further purification by chromatography may be necessary before recrystallization.

Issue 3: Colored Impurities in the Final Product

Possible Cause Recommendation
Colored Byproducts from Synthesis Highly colored impurities may be present. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.
Oxidation of the Product or Impurities Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive to oxidation.

Issue 4: Ineffective Separation by Column Chromatography

Possible Cause Recommendation
Inappropriate Mobile Phase The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives a good separation between the product and impurities (target Rf of 0.2-0.4 for the product). A common starting point for isoxazole derivatives is a mixture of hexane and ethyl acetate.
Column Overloading Too much sample loaded onto the column will result in poor separation. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Column Packing Issues An improperly packed column with channels or cracks will lead to streaking and inefficient separation. Ensure the silica gel is packed uniformly.
Sample Application The sample should be applied to the column in a minimal amount of solvent and as a concentrated band. Dry loading the sample onto silica gel can often improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can originate from the starting materials, byproducts, or side reactions during synthesis. Based on common synthetic routes for isoxazoles, potential impurities include:

  • Unreacted Starting Materials: Such as hydroxylamine and 1,3-dicarbonyl compounds (e.g., acetylacetone or its derivatives).

  • Regioisomers: Depending on the symmetry of the starting materials, formation of the isomeric 1-(isoxazol-5-yl)ethanone is possible.

  • Byproducts from Condensation Reactions: Aldol condensation products of the ketone if basic conditions are used.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: How can I monitor the purity of this compound?

A2: The purity of this compound can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A common eluent system for isoxazole derivatives is a mixture of chloroform and acetone (e.g., 8:2 v/v).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities if their spectral signatures are known.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q3: What are suitable recrystallization solvents for this compound?

A3: The choice of solvent is critical for successful recrystallization. For ketone-containing aromatic heterocycles, good candidate solvents to screen include:

  • Ethanol

  • Isopropanol

  • Ethyl acetate

  • Acetone

  • A mixture of a good solvent and a poor solvent (e.g., ethanol/water, ethyl acetate/hexane).

A systematic approach is to test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

Q4: Can you provide a starting protocol for flash column chromatography?

A4: A general protocol for the purification of an organic compound like this compound is as follows:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be strongly adsorbed at the top of the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the chosen mobile phase, applying positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions and monitor their composition by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Select an appropriately sized column and fill it with a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate, 4:1).

  • Prepare the Sample: Dissolve the crude this compound (e.g., 1 g) in a small volume of the mobile phase or a suitable solvent. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel (e.g., 2-3 g), and evaporate the solvent to obtain a free-flowing powder.

  • Load the Sample: Carefully add the sample solution or the dry-loaded silica gel to the top of the prepared column.

  • Elute the Column: Add the mobile phase to the column and apply gentle air pressure to begin elution. Maintain a constant flow rate.

  • Collect and Analyze Fractions: Collect fractions of a suitable volume (e.g., 10-20 mL) and analyze them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Troubleshooting cluster_start Crude this compound cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Chromatography Issues cluster_solutions Potential Solutions cluster_end Desired Outcome start Initial Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography low_yield Low Yield recrystallization->low_yield oily_product Oily Product recrystallization->oily_product colored_product_recryst Colored Product recrystallization->colored_product_recryst poor_separation Poor Separation chromatography->poor_separation streaking Streaking/Tailing chromatography->streaking optimize_solvent Optimize Solvent System low_yield->optimize_solvent slow_cooling Control Cooling Rate low_yield->slow_cooling oily_product->optimize_solvent oily_product->slow_cooling use_charcoal Use Activated Charcoal colored_product_recryst->use_charcoal poor_separation->optimize_solvent check_loading Check Sample Loading poor_separation->check_loading repack_column Repack Column streaking->repack_column dry_loading Use Dry Loading streaking->dry_loading pure_product Pure this compound optimize_solvent->pure_product slow_cooling->pure_product use_charcoal->pure_product check_loading->pure_product repack_column->pure_product dry_loading->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Byproduct formation in the synthesis of 3-acetylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-acetylisoxazole and what are the main challenges?

The most prevalent method for synthesizing 3-acetylisoxazole is the Claisen isoxazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine. For 3-acetylisoxazole, the starting 1,3-dicarbonyl is typically acetylacetone (2,4-pentanedione). The primary challenge in this synthesis is controlling the regioselectivity. Since acetylacetone is an unsymmetrical dicarbonyl, the reaction with hydroxylamine can lead to the formation of two regioisomeric products: the desired 3-acetyl-5-methylisoxazole and the common byproduct, 5-acetyl-3-methylisoxazole.

Q2: What is the primary byproduct in the synthesis of 3-acetylisoxazole?

The main byproduct is the regioisomer, 5-acetyl-3-methylisoxazole. The formation of this isomer occurs due to the two electrophilic carbonyl carbons in acetylacetone, both of which can be attacked by the nitrogen of hydroxylamine.

Q3: How can I distinguish between 3-acetyl-5-methylisoxazole and its byproduct, 5-acetyl-3-methylisoxazole?

The most effective methods for distinguishing between these two isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The chemical shift of the methyl group and the isoxazole ring proton will differ between the two isomers. In 3-acetyl-5-methylisoxazole, the methyl group is at the 5-position, and its chemical shift will be influenced by the adjacent ring oxygen. In 5-acetyl-3-methylisoxazole, the methyl group is at the 3-position, adjacent to the ring nitrogen. These different electronic environments will result in distinct chemical shifts.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon, the methyl carbon, and the isoxazole ring carbons will also be different for each isomer.

  • Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns upon ionization may differ, providing another means of identification.

Q4: Are there alternative synthetic methods to improve the regioselectivity?

Yes, using β-enamino diketones as precursors can offer better control over regioselectivity. This method involves the reaction of a β-enamino diketone with hydroxylamine hydrochloride, often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), which can direct the cyclization to favor one regioisomer over the other.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 3-Acetyl-5-methylisoxazole

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction temperature, solvent, and base can all influence the overall yield. It is recommended to start with established literature procedures and then optimize these parameters.

  • Decomposition of Reactants or Products: Hydroxylamine can be unstable, and the isoxazole product may be sensitive to harsh reaction conditions. Ensure the quality of your starting materials and consider performing the reaction under an inert atmosphere.

  • Inefficient Work-up and Purification: The product may be lost during extraction or purification. Ensure the pH is appropriately adjusted during the work-up to maximize the recovery of the isoxazole. Column chromatography conditions should be optimized to ensure good separation from any unreacted starting materials or byproducts.

Issue 2: High Proportion of the 5-Acetyl-3-methylisoxazole Byproduct

Possible Causes and Solutions:

  • Lack of Regiocontrol in the Standard Claisen Synthesis: The direct reaction of acetylacetone with hydroxylamine often gives a mixture of regioisomers.

    • Solution 1: pH Control: The pH of the reaction medium can influence the site of the initial attack of hydroxylamine on the diketone. Experimenting with different bases (e.g., sodium hydroxide, sodium carbonate, triethylamine) and their stoichiometry may alter the isomer ratio.

    • Solution 2: Use of a β-Enamino Diketone Precursor: As mentioned in the FAQs, converting acetylacetone to a β-enamino diketone prior to reaction with hydroxylamine can significantly improve regioselectivity. The use of a Lewis acid catalyst in this reaction can further direct the cyclization.

Data Presentation

Table 1: Influence of Reaction Conditions on Isoxazole Regioselectivity (Illustrative)

EntryPrecursorCatalyst/AdditiveSolventTemperature (°C)Ratio (3-acetyl : 5-acetyl)Total Yield (%)
1AcetylacetoneNaOHEthanolReflux~1:160-70
2AcetylacetoneNa₂CO₃Water80Varies50-65
3β-Enamino diketoneNoneMethanolRefluxFavors one isomer70-80
4β-Enamino diketoneBF₃·OEt₂AcetonitrileRoom TempHigh selectivity for one isomer75-85

*Note: The data in this table is illustrative and based on general principles of is

Technical Support Center: Scaling Up the Synthesis of 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-(Isoxazol-3-yl)ethanone, with a focus on addressing challenges encountered during scale-up operations. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

The most common and scalable method for synthesizing this compound is the condensation of a suitable 1,3-dicarbonyl compound with hydroxylamine hydrochloride.

Synthesis of this compound from 1,1-Dimethoxy-4,4-diethoxybutan-2-one and Hydroxylamine Hydrochloride

This protocol outlines a reliable method for the preparation of this compound.

Materials:

  • 1,1-Dimethoxy-4,4-diethoxybutan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Water

  • Glacial Acetic Acid (15%)

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a reaction vessel of appropriate size, dissolve 1,1-dimethoxy-4,4-diethoxybutan-2-one in ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by the slow addition of pyridine at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. To the residue, add water and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 15% glacial acetic acid, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC. - Increase the reaction time or temperature if necessary. - Check the purity and stoichiometry of the starting materials.
Side reactions.- Control the reaction temperature to minimize the formation of byproducts. - The order of addition of reagents can be critical; ensure pyridine is added slowly.
Product loss during work-up.- Ensure complete extraction of the product from the aqueous layer. - Minimize the number of transfer steps to avoid mechanical losses.
Formation of Regioisomers Lack of regioselectivity in the cyclization step.- The choice of solvent can influence regioselectivity. Consider screening different solvents (e.g., ethanol, methanol, acetonitrile). - The use of a Lewis acid catalyst like BF₃·OEt₂ in the presence of pyridine can improve regioselectivity for certain substrates.[2]
Difficult Purification Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Formation of closely related impurities.- Optimize crystallization conditions (solvent, temperature, cooling rate) to improve the purity of the isolated product. - If crystallization is ineffective, employ column chromatography with an optimized eluent system.
Scale-up Issues Poor heat transfer in larger reactors.- Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. - Use a reactor with a suitable jacket for controlled heating and cooling.
Exothermic reaction leading to runaway conditions.- Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. - Ensure adequate cooling capacity for the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[3] This approach is often favored for its operational simplicity and the availability of starting materials.

Q2: How can I improve the regioselectivity of the isoxazole ring formation?

A2: Regioselectivity can be a significant challenge in isoxazole synthesis. Several factors can influence the outcome:

  • Solvent: The polarity of the solvent can affect the reaction pathway.

  • Catalyst: The use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can direct the cyclization to favor a specific regioisomer.[2]

  • Substrate Structure: The nature of the substituents on the 1,3-dicarbonyl precursor plays a crucial role in determining the regiochemical outcome.

Q3: What are the typical side products in this synthesis, and how can they be minimized?

A3: Common side products include the regioisomeric isoxazole and incompletely cyclized intermediates. To minimize these:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time.

  • Control Stoichiometry: Use a slight excess of hydroxylamine to ensure complete conversion of the dicarbonyl compound.

  • Purification: Unreacted starting materials and side products can often be removed by recrystallization or column chromatography.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: When scaling up, it is crucial to:

  • Manage Exotherms: The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Handle Reagents Safely: Hydroxylamine and pyridine are hazardous. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Pressure Build-up: Be aware of potential pressure build-up in a closed system, especially during heating.

Q5: How can I best purify the final product on a large scale?

A5: For large-scale purification:

  • Crystallization: This is often the most efficient and economical method. A systematic approach to optimizing the crystallization solvent system, temperature, and cooling profile is recommended.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Chromatography: While effective, large-scale column chromatography can be expensive and time-consuming. It is typically reserved for high-purity applications or when other methods fail.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 1,3-Dicarbonyl Precursor + Hydroxylamine HCl Reaction Cyclocondensation Reaction (Solvent, Base/Catalyst, Heat) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Crystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Purity Check Reagent Purity/Stoichiometry Incomplete->Check_Purity Optimize_Workup Optimize Work-up/Extraction Complete->Optimize_Workup Investigate_Side_Reactions Investigate Side Reactions (NMR, MS) Complete->Investigate_Side_Reactions

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 3-Acetylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-acetylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during synthesis, with a particular focus on catalyst poisoning.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of 3-acetylisoxazole.

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize 3-acetylisoxazole is resulting in a low yield or has failed completely. What are the likely causes related to catalyst poisoning?

  • Answer: A low or non-existent yield is a common problem that can often be traced back to the deactivation of the catalyst. The primary causes of this issue are:

    • Catalyst Poisoning from Reagents: Impurities within your starting materials or solvents can act as potent poisons to the catalyst.[1][2] For syntheses employing palladium catalysts, sulfur-containing compounds are particularly detrimental as they can irreversibly bind to the metal center.[1] For copper-catalyzed reactions, be wary of excess coordinating species.

    • Atmospheric Contamination: The presence of oxygen can lead to the oxidation of the active catalyst, rendering it inactive.[1] This is especially critical in reactions utilizing sensitive catalysts like palladium(0).

    • Formation of Inactive Catalyst Species: The appearance of a black precipitate is often an indication of catalyst agglomeration into an inactive form, such as palladium black.[3] This can be triggered by inappropriate reaction conditions or impurities.

Issue 2: Significant Formation of Side Products

  • Question: I am observing a high proportion of unintended side products in my reaction mixture. Could this be related to catalyst poisoning?

  • Answer: Yes, catalyst poisoning can lead to a decrease in selectivity, favoring alternative reaction pathways.

    • Altered Catalyst Selectivity: A poisoned catalyst may exhibit altered electronic or steric properties, leading to the formation of undesired isomers or byproducts.

    • Homocoupling: In cross-coupling reactions, the presence of oxygen can promote the homocoupling of starting materials, consuming them and reducing the yield of the desired 3-acetylisoxazole.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction begins as expected, but then stalls before all the starting material is consumed. What could be the cause?

  • Answer: A stalled reaction is a classic sign of gradual catalyst deactivation.

    • Progressive Poisoning: A low concentration of a catalyst poison in the reagents or solvent can slowly deactivate the catalyst over the course of the reaction.

    • Product Inhibition: In some cases, the product itself or a byproduct can act as an inhibitor, binding to the catalyst and preventing further turnover.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in 3-acetylisoxazole synthesis?

A1: The specific poisons depend on the catalyst used. For commonly employed metal catalysts, be mindful of the following:

  • Palladium Catalysts: Sulfur compounds (thiols, thioethers), halides, cyanides, and strongly coordinating ligands (e.g., some nitrogen-containing heterocycles).[1]

  • Copper Catalysts: Amines, phosphines, and sulfur compounds.

  • Gold and Rhodium Catalysts: Similar to palladium, these are sensitive to sulfur and strongly coordinating functional groups.

Q2: How can I prevent catalyst poisoning in my experiments?

A2: Proactive measures are key to preventing catalyst poisoning:

  • Use High-Purity Reagents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.

  • Maintain an Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Scavengers: In some cases, the addition of a scavenger to remove specific poisons from the reaction mixture can be effective.

Q3: My reaction mixture has turned black. What does this signify and what should I do?

A3: A black precipitate is likely an inactive, agglomerated form of the metal catalyst (e.g., palladium black).[3] This indicates catalyst decomposition. To address this, ensure rigorous degassing of your reaction setup, optimize the ligand-to-metal ratio if applicable, and verify that the reaction temperature is not excessively high, as this can accelerate catalyst decomposition.

Q4: Can a poisoned catalyst be regenerated?

A4: In some instances, catalyst regeneration is possible, though it can be challenging for irreversibly poisoned catalysts. Regeneration methods can include washing with specific solvents or treatment with reagents designed to remove the poison. However, for many fine chemical syntheses, using a fresh batch of catalyst is often more practical.

Quantitative Data Summary

Catalyst SystemCommon PoisonsTypical Effect on YieldPlausible Impact on 3-Acetylisoxazole Synthesis
Palladium(0)/Ligand Sulfur Compounds (e.g., thiols)Significant decrease (>50%)Inhibition of cross-coupling or cyclization steps.
Halide ImpuritiesModerate decrease (10-30%)Slower reaction rates and incomplete conversion.
OxygenVariable, promotes side reactionsFormation of homocoupling byproducts.
Copper(I)/Base Excess Amine/LigandModerate decrease (15-40%)Reduced catalytic activity due to oversaturation of the metal center.
Phosphine ImpuritiesSignificant decrease (>60%)Strong coordination can inhibit substrate binding.
Gold(I) or (III) Thiols, CyanidesSevere deactivationComplete shutdown of catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 3-Acetylisoxazole (Hypothetical)

This is a representative protocol and may require optimization.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

  • Add the appropriate starting materials for the specific synthetic route (e.g., an acetylenic precursor and a nitrile oxide precursor).

  • Add the required solvent (anhydrous and degassed) and any necessary base.

  • Stir the reaction mixture at the optimized temperature and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench as appropriate.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

Protocol 2: Troubleshooting a Failed Reaction Due to Suspected Catalyst Poisoning

  • Analyze Starting Materials: Re-evaluate the purity of all reagents and solvents. Consider purification of starting materials if impurities are suspected.

  • Improve Inert Atmosphere: Enhance the degassing procedure for solvents and ensure a leak-free reaction setup to strictly exclude oxygen.

  • Vary Catalyst Loading: In some cases of partial poisoning, increasing the catalyst loading may help to achieve full conversion, although this is not ideal.

  • Test for Specific Poisons: If a particular poison is suspected (e.g., sulfur), analytical tests on the starting materials may be warranted.

Visualizations

Reaction_Pathway cluster_0 Route A: [3+2] Cycloaddition cluster_1 Route B: 1,3-Dicarbonyl Condensation Acetylenic Precursor Acetylenic Precursor Catalyst_A Pd or Cu Catalyst Acetylenic Precursor->Catalyst_A Nitrile Oxide Precursor Nitrile Oxide Precursor Nitrile Oxide Precursor->Catalyst_A 3-Acetylisoxazole_A 3-Acetylisoxazole Catalyst_A->3-Acetylisoxazole_A 1,3,5-Triketone 1,3,5-Triketone 3-Acetylisoxazole_B 3-Acetylisoxazole 1,3,5-Triketone->3-Acetylisoxazole_B Hydroxylamine Hydroxylamine Hydroxylamine->3-Acetylisoxazole_B

Caption: Plausible synthetic routes to 3-acetylisoxazole.

Catalyst_Poisoning_Mechanism Active Catalyst Active Catalyst Product Product Active Catalyst->Product Catalytic Cycle Inactive Catalyst Inactive Catalyst Active Catalyst->Inactive Catalyst Poisoning Substrate Substrate Substrate->Active Catalyst Poison Poison Poison->Active Catalyst

Caption: General mechanism of catalyst poisoning.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Stalled Reaction Start->Low_Yield Consider_Poison Suspect Catalyst Poisoning Low_Yield->Consider_Poison Check_Purity Check Reagent and Solvent Purity Improve_Inert Improve Inert Atmosphere Technique Check_Purity->Improve_Inert Purity OK Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impurities Found Optimize_Conditions Optimize Reaction Conditions (Temp, Conc.) Improve_Inert->Optimize_Conditions Change_Catalyst Use Fresh or Different Catalyst Optimize_Conditions->Change_Catalyst Consider_Poison->Check_Purity Purify_Reagents->Change_Catalyst Success Success Change_Catalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of 1-(Isoxazol-3-yl)ethanone and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Isoxazol-3-yl)ethanone and its structural isomer, 1-(Isoxazol-5-yl)ethanone. The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and differentiation of these and similar isoxazole-containing compounds, which are prevalent scaffolds in medicinal chemistry.[1] The information is supported by experimental data from related isoxazole derivatives and standard NMR methodologies.

Introduction to Acetylisoxazoles

Isoxazole rings are five-membered heterocyclic structures containing one nitrogen and one oxygen atom in adjacent positions.[1] The position of the acetyl group on the isoxazole ring significantly influences the electronic environment of the molecule, leading to distinct NMR spectral patterns. This guide focuses on the 3-acetyl and 5-acetyl isomers of isoxazole, providing a basis for their unambiguous identification.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 1-(Isoxazol-5-yl)ethanone. The data for this compound is estimated based on spectral trends of related 3-substituted isoxazoles, while the data for 1-(Isoxazol-5-yl)ethanone is based on reported values for similar 5-substituted analogs.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H4~8.4d~1.8
H5~6.7d~1.8
CH₃~2.6s-
1-(Isoxazol-5-yl)ethanone H3~8.2d~1.9
H4~7.0d~1.9
CH₃~2.7s-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O~190
C3~162
C4~110
C5~158
CH₃~28
1-(Isoxazol-5-yl)ethanone C=O~185
C3~151
C4~108
C5~170
CH₃~27

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for isoxazole derivatives, based on standard laboratory practices.[2][3][4]

3.1. Sample Preparation

  • Weigh 5-10 mg of the purified isoxazole compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).[3][5]

  • Solvent: CDCl₃, with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Temperature: 298 K

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

3.3. Data Processing

The acquired Free Induction Decay (FID) should be processed with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

Structural Relationship and Isomerism

The differentiation of acetylisoxazole isomers is critical for confirming the outcome of synthetic reactions and for structure-activity relationship (SAR) studies. The following diagram illustrates the structural difference between the 3-acetyl and 5-acetyl isomers.

G Structural Isomers of Acetylisoxazole cluster_3 This compound cluster_5 1-(Isoxazol-5-yl)ethanone I3 Structure I5 Structure I3->I5 Isomeric Relationship

Caption: Structural comparison of this compound and 1-(Isoxazol-5-yl)ethanone.

This guide provides a foundational comparison of the NMR spectral features of this compound and its 5-acetyl isomer. Researchers can use this information as a reference for the identification and characterization of novel isoxazole derivatives.

References

Mass Spectrometry of 3-Acetylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of isoxazole derivatives. Due to the limited availability of public experimental mass spectral data for 3-acetylisoxazole, this document presents a detailed examination of closely related isoxazole compounds to infer its likely fragmentation patterns. This guide also offers a standardized experimental protocol for the analysis of such compounds and visualizes key analytical workflows and theoretical fragmentation pathways.

Comparison of Isoxazole Derivatives

To provide a framework for understanding the mass spectral characteristics of 3-acetylisoxazole, this section compares the electron ionization (EI) mass spectra of three related isoxazole derivatives for which experimental data is available: 3,5-dimethylisoxazole, 3-amino-5-methylisoxazole, and methyl 5-methylisoxazole-3-carboxylate. The key spectral data are summarized in the table below.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
3,5-Dimethylisoxazole97.12979782, 54, 43
3-Amino-5-methylisoxazole98.11989883, 70, 55, 43
Methyl 5-methylisoxazole-3-carboxylate141.1214111082, 54, 43

Predicted Mass Spectral Fragmentation of 3-Acetylisoxazole

The molecular ion (M+) is expected at m/z 111. Key fragmentation pathways would likely include:

  • α-Cleavage: The most probable initial fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 96, or the loss of the acetyl group (•COCH₃) to form an isoxazolyl cation at m/z 68.

  • Ring Fragmentation: The isoxazole ring itself can undergo characteristic fragmentation. Common losses include the expulsion of CO, HCN, and acetonitrile (CH₃CN), leading to various smaller fragment ions.

  • McLafferty Rearrangement: Although less likely without a longer alkyl chain, a McLafferty-type rearrangement involving the isoxazole ring hydrogens could potentially occur, leading to the elimination of a neutral molecule.

Based on these principles, a strong peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is anticipated to be a dominant feature in the spectrum.

Experimental Protocols

A general protocol for the analysis of 3-acetylisoxazole and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation:

  • Dissolve the isoxazole derivative in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 30-350.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to the analyte and subtract the background to obtain a clean mass spectrum.

  • Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST) and theoretical predictions.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for 3-acetylisoxazole.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search & Interpretation MassSpectrum->LibrarySearch

Figure 1. General workflow for GC-MS analysis of small molecules.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_ring Ring Fragmentation M 3-Acetylisoxazole (M+) m/z 111 Frag1 [M - CH3]+ m/z 96 M->Frag1 - •CH3 Frag2 [M - COCH3]+ m/z 68 M->Frag2 - •COCH3 Frag3 [CH3CO]+ m/z 43 M->Frag3 - C4H2NO• Frag4 Further Fragments Frag1->Frag4 - CO, -HCN, etc. Frag2->Frag4

Figure 2. Predicted fragmentation of 3-acetylisoxazole.

X-ray Crystal Structure of 1-(Isoxazol-3-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its interactions and designing new chemical entities. While the specific X-ray crystal structure of 1-(Isoxazol-3-yl)ethanone is not publicly available in the Cambridge Structural Database (CSD) or reported in the reviewed literature, a comparative analysis of structurally similar isoxazole derivatives provides valuable insights into the conformational properties and packing arrangements of this class of compounds.

This guide presents a comparison of the crystallographic data for several substituted isoxazole derivatives, outlines a general experimental protocol for single-crystal X-ray diffraction, and provides a visual workflow for the structure determination process. This information can aid researchers in understanding the potential solid-state properties of this compound and in planning future crystallographic studies.

Comparison of Isoxazole Derivative Crystal Structures

To offer a comparative perspective, the crystallographic data of three distinct isoxazole derivatives with determined X-ray structures are summarized below. These examples, featuring different substitution patterns on the isoxazole ring, illustrate the variability in crystal systems and unit cell parameters.

Compound NameSubstitution PatternCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)CCDC Number
Ethyl 3-(4-(ethoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl)-4-hydroxy-1,4-dihydroimidazo[5,1-c][1][2][3]triazine-8-carboxylate3,4,5-trisubstitutedMonoclinicP2₁/c11.832(2)16.538(4)11.385(2)90108.38(3)90Not specified
(Z)-4-benzylidene-3-methylisoxazol-5(4H)-one3,4-disubstitutedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
3-Methyl-5-phenylisoxazole3,5-disubstitutedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Detailed unit cell parameters for (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one and 3-Methyl-5-phenylisoxazole were not available in the abstracts of the searched literature. Researchers are encouraged to consult the full publications for complete crystallographic data.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with sample preparation and culminates in the refinement of the atomic model. The following diagram illustrates the typical workflow.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation visualization Visualization & Analysis validation->visualization deposition Deposition (e.g., CCDC) visualization->deposition

A generalized workflow for single-crystal X-ray structure determination.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of a small organic molecule, such as an isoxazole derivative.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound is a common crystallization technique. A variety of solvents and solvent mixtures should be screened to find optimal conditions. Other methods include slow cooling of a saturated solution and vapor diffusion.

2. Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

3. Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to record the diffraction pattern as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

4. Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters and crystal system are determined from the positions of the reflections.

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors, leading to an initial electron density map. This map allows for the identification of the positions of the atoms. The initial atomic model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

6. Structure Validation and Analysis: The final refined structure is validated to check for its quality and correctness. This involves examining the R-factors, the goodness-of-fit, the residual electron density map, and the geometric parameters (bond lengths, bond angles, and torsion angles). The final structure is then analyzed to understand the molecular conformation, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and crystal packing. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

References

Comparative Biological Activities of Acetylisoxazole Isomers: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of isomeric compounds is paramount in the quest for novel therapeutics. This guide delves into the biological activities of 1-(Isoxazol-3-yl)ethanone and its isomers, providing a comparative overview based on available scientific literature. While direct comparative studies on the specific biological activities of this compound, 1-(Isoxazol-4-yl)ethanone, and 1-(Isoxazol-5-yl)ethanone are not extensively available, this guide synthesizes the broader context of isoxazole pharmacology, offering insights into their potential as bioactive scaffolds.

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological profile.[1][2][3][4] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6] The position of substituents on the isoxazole ring can significantly influence the compound's biological efficacy and mechanism of action.

Elusive Direct Comparisons: A Research Gap

A comprehensive review of existing literature reveals a notable gap in direct, side-by-side experimental comparisons of the biological activities of the simple acetylisoxazole isomers: this compound, 1-(Isoxazol-4-yl)ethanone, and 1-(Isoxazol-5-yl)ethanone. The majority of research focuses on more complex isoxazole derivatives, where the acetyl group is part of a larger pharmacophore or where the isoxazole ring bears additional substitutions. This focus on more elaborate structures, while valuable for drug discovery, leaves the intrinsic biological activity of the fundamental acetylisoxazole isomers underexplored.

General Biological Activities of Isoxazole-Containing Compounds

Despite the lack of specific data on the target isomers, the broader family of isoxazole derivatives has been extensively studied, providing a foundation for predicting their potential biological activities.

Table 1: Overview of Investigated Biological Activities of Various Isoxazole Derivatives

Biological ActivityKey Findings from Studies on Isoxazole Derivatives
Antimicrobial Isoxazole derivatives have shown activity against a range of bacterial and fungal pathogens. The nature and position of substituents on the isoxazole and adjacent rings play a crucial role in determining the antimicrobial spectrum and potency.[5]
Anticancer Numerous isoxazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[5]
Anti-inflammatory Certain isoxazole derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[5]
Antiviral The isoxazole scaffold has been incorporated into molecules with antiviral activity, although this is a less commonly reported activity compared to its antimicrobial and anticancer properties.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the biological activities of acetylisoxazole isomers and other isoxazole derivatives, this section outlines standard experimental protocols for key assays.

Antimicrobial Activity Assessment

A common method to determine the antimicrobial efficacy of a compound is by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for MIC Determination (Broth Microdilution Method)

  • Preparation of Test Compounds: Dissolve the isoxazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for MBC Determination

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate containing no test compound.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Observation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Protocol for MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for screening the biological activity of novel compounds and a hypothetical signaling pathway that could be investigated for isoxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion synthesis Synthesis of This compound and its Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays anti_inflammatory->enzyme_inhibition sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar enzyme_inhibition->sar

General workflow for synthesis and biological evaluation.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 isoxazole Isoxazole Derivative (Hypothetical Inhibitor) isoxazole->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Hypothetical inhibitory signaling pathway.

Future Directions

The lack of direct comparative data for this compound and its isomers presents a clear opportunity for future research. A systematic study evaluating the antimicrobial, cytotoxic, and anti-inflammatory activities of these fundamental isomers under standardized conditions would provide invaluable data for understanding the structure-activity relationships of the isoxazole scaffold. Such research would not only fill a significant knowledge gap but also guide the rational design of more potent and selective isoxazole-based therapeutic agents. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this area of investigation.

References

A Comparative Study on the Reactivity of Isoxazole Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of isoxazole ketones, a class of heterocyclic compounds with significant applications in medicinal chemistry and organic synthesis. The isoxazole moiety, while generally stable, possesses a labile N-O bond that, in conjunction with a ketone functional group, offers a unique platform for diverse chemical transformations. This document summarizes key reactions, presents available quantitative data for comparison, provides detailed experimental protocols for seminal reactions, and visualizes reaction mechanisms and workflows.

Introduction to the Reactivity of Isoxazole Ketones

The reactivity of isoxazole ketones is governed by two primary features: the electrophilic carbonyl carbon and the potential for ring-opening of the isoxazole nucleus. The position of the acyl group on the isoxazole ring (at C3, C4, or C5) significantly influences the electronic properties and, consequently, the reactivity of both the ketone and the ring. Generally, the electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the ketone. Conversely, reactions at the ketone can influence the stability and subsequent reactivity of the isoxazole ring. This guide will explore nucleophilic additions to the carbonyl group and reactions involving the isoxazole ring.

Nucleophilic Addition to the Carbonyl Group

The ketone moiety of isoxazole ketones readily undergoes nucleophilic addition with a variety of reagents. The electron-withdrawing character of the isoxazole ring makes the carbonyl carbon more electrophilic compared to typical alkyl or aryl ketones.

Grignard Reactions

The addition of Grignard reagents to isoxazole ketones provides a straightforward route to tertiary alcohols. The regioselectivity of the reaction can be influenced by the substitution pattern on the isoxazole ring. For instance, in the case of 3-methylisoxazole-4,5-dicarboxylates, Grignard reagents add selectively to the C5-ester to yield 5-keto derivatives, a reaction influenced by the complexing ability of the isoxazole oxygen and the electron-withdrawing nature of the ring.[1]

Table 1: Regioselective Addition of Grignard Reagents to Dimethyl 3-methylisoxazole-4,5-dicarboxylate [1]

Grignard Reagent (R-MgBr)Product (5-keto-4-ester) Yield (%)
MeMgBr86
EtMgBr56
BuMgBr46
AllylMgBr10

Reaction conditions: Diester treated with 1.1 equivalents of Grignard reagent in THF.[1]

Wittig Reaction

Experimental Protocol: General Wittig Reaction [2][3][4][5]

  • Phosphonium Salt Preparation: A solution of triphenylphosphine (1.1 eq.) and an appropriate alkyl halide (1.0 eq.) in toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

  • Ylide Formation: The phosphonium salt (1.0 eq.) is suspended in dry THF under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq.) is added dropwise. The resulting mixture is stirred at room temperature for 1 hour to form the ylide.

  • Reaction with Isoxazole Ketone: The solution of the isoxazole ketone (1.0 eq.) in dry THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram 1: General Mechanism of the Wittig Reaction

Wittig_Mechanism ketone R1(R2)C=O (Isoxazole Ketone) oxaphosphetane [Oxaphosphetane Intermediate] ketone->oxaphosphetane + Ylide ylide Ph3P=CR3R4 (Phosphorus Ylide) alkene R1(R2)C=CR3R4 (Alkene) oxaphosphetane->alkene [2+2] Cycloreversion phosphine_oxide Ph3P=O (Triphenylphosphine oxide)

Caption: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.

Reactions with Amines

Primary and secondary amines react with isoxazole ketones to form imines and enamines, respectively. These reactions are typically acid-catalyzed. The reactivity can be influenced by the steric and electronic nature of both the amine and the isoxazole ketone. For instance, 3-amino-5-methylisoxazole has been shown to react with pyruvic acid derivatives at the NH2-nucleophilic center.[6]

Experimental Protocol: Imine Formation from 3-Acetyl-5-methylisoxazole and a Primary Amine

  • A solution of 3-acetyl-5-methylisoxazole (1.0 eq.) and a primary amine (1.1 eq.) in toluene is prepared.

  • A catalytic amount of p-toluenesulfonic acid (0.05 eq.) is added to the solution.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Diagram 2: Experimental Workflow for Amine Reactivity Study

Amine_Reactivity_Workflow start Start: Isoxazole Ketone + Primary/Secondary Amine reaction Reaction in Toluene with catalytic p-TSA (Reflux with Dean-Stark) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (NaHCO3, Brine) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Product: Imine/Enamine purification->product characterization Characterization (NMR, IR, MS) product->characterization Reductive_Ring_Opening cluster_reactants Reactants cluster_products Product isoxazoline R1-C(O)-CH2-C(R2)=N-O- reagents Fe, NH4Cl H2O/EtOH, Reflux product R1-C(O)-CH2-CH(OH)-R2 (β-Hydroxy Ketone) reagents->product

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Acetylisoxazole and 5-Acetylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the isomeric compounds 3-acetylisoxazole and 5-acetylisoxazole is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their spectral properties, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), to facilitate their differentiation and characterization.

The position of the acetyl group on the isoxazole ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of 3-acetylisoxazole and 5-acetylisoxazole. Understanding these differences is crucial for unambiguous identification in synthesis and various applications, including pharmaceutical research, where isoxazole derivatives are of considerable interest.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-acetylisoxazole and 5-acetylisoxazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
3-Acetylisoxazole 8.93d, J = 1.8 Hz1HH5
6.83d, J = 1.8 Hz1HH4
2.67s3HCH₃
5-Acetylisoxazole 8.41d, J = 1.8 Hz1HH3
7.21d, J = 1.8 Hz1HH4
2.66s3HCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) [ppm]Assignment
3-Acetylisoxazole 188.2C=O
162.1C3
155.9C5
110.2C4
27.5CH₃
5-Acetylisoxazole 189.6C=O
168.8C5
151.7C3
115.5C4
27.1CH₃
Infrared (IR) Spectroscopy
CompoundWavenumber (cm⁻¹)Assignment
3-Acetylisoxazole 1705C=O stretch
1580, 1420Isoxazole ring stretch
5-Acetylisoxazole 1710C=O stretch
1590, 1410Isoxazole ring stretch
Mass Spectrometry (MS)
Compoundm/zAssignment
3-Acetylisoxazole 111[M]⁺
96[M-CH₃]⁺
68[M-CH₃CO]⁺
5-Acetylisoxazole 111[M]⁺
96[M-CH₃]⁺
68[M-CH₃CO]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used for the characterization of acetylisoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on NaCl plates or as a KBr pellet. The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The ionization energy was typically set at 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Spectroscopic Comparison Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis of chemical isomers like 3-acetylisoxazole and 5-acetylisoxazole.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Synthesis_3 Synthesis of 3-Acetylisoxazole NMR_3 NMR (¹H, ¹³C) of 3-Acetylisoxazole Synthesis_3->NMR_3 IR_3 IR of 3-Acetylisoxazole Synthesis_3->IR_3 MS_3 MS of 3-Acetylisoxazole Synthesis_3->MS_3 UV_3 UV-Vis of 3-Acetylisoxazole Synthesis_3->UV_3 Synthesis_5 Synthesis of 5-Acetylisoxazole NMR_5 NMR (¹H, ¹³C) of 5-Acetylisoxazole Synthesis_5->NMR_5 IR_5 IR of 5-Acetylisoxazole Synthesis_5->IR_5 MS_5 MS of 5-Acetylisoxazole Synthesis_5->MS_5 UV_5 UV-Vis of 5-Acetylisoxazole Synthesis_5->UV_5 Compare_NMR Compare NMR Spectra NMR_3->Compare_NMR Compare_IR Compare IR Spectra IR_3->Compare_IR Compare_MS Compare MS Spectra MS_3->Compare_MS Compare_UV Compare UV-Vis Spectra UV_3->Compare_UV NMR_5->Compare_NMR IR_5->Compare_IR MS_5->Compare_MS UV_5->Compare_UV Interpretation Structural Elucidation and Isomer Differentiation Compare_NMR->Interpretation Compare_IR->Interpretation Compare_MS->Interpretation Compare_UV->Interpretation

Caption: General workflow for the spectroscopic comparison of isomers.

Interpretation of Spectroscopic Data

¹H NMR: The most significant difference in the ¹H NMR spectra is the chemical shift of the isoxazole ring protons. In 3-acetylisoxazole, the H5 proton is deshielded and appears at a higher chemical shift (8.93 ppm) compared to the H3 proton in 5-acetylisoxazole (8.41 ppm). This is due to the electron-withdrawing effect of the adjacent acetyl group at the C3 position. Conversely, the H4 proton in 3-acetylisoxazole (6.83 ppm) is more shielded than the H4 proton in 5-acetylisoxazole (7.21 ppm).

¹³C NMR: The position of the acetyl group also influences the ¹³C NMR chemical shifts of the isoxazole ring carbons. The carbonyl carbon (C=O) signal appears at a slightly different chemical shift for the two isomers. More notably, the chemical shifts of the ring carbons C3, C4, and C5 are distinct, allowing for clear differentiation. For instance, C5 in 3-acetylisoxazole is at 155.9 ppm, while in 5-acetylisoxazole, C5 is significantly deshielded to 168.8 ppm due to the directly attached electron-withdrawing acetyl group.

IR Spectroscopy: The IR spectra of both isomers are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. The exact position of this band is slightly different, reflecting the different electronic environments of the acetyl group in the two isomers. The characteristic stretching vibrations of the isoxazole ring also appear at slightly different wavenumbers.

Mass Spectrometry: The mass spectra of both 3-acetylisoxazole and 5-acetylisoxazole show the same molecular ion peak at m/z 111, as they are isomers. The fragmentation patterns are also very similar, with major fragments corresponding to the loss of a methyl group ([M-CH₃]⁺ at m/z 96) and the loss of an acetyl group ([M-CH₃CO]⁺ at m/z 68). While the primary fragmentation is similar, subtle differences in the relative intensities of the fragment ions may be observed, which can provide further structural clues.

UV-Vis Spectroscopy: While not detailed in the tables, the UV-Vis spectra of these compounds would be expected to show absorption maxima corresponding to π → π* and n → π* transitions. The position of the acetyl group would influence the conjugation within the molecule, leading to slight differences in the absorption wavelengths and molar absorptivities, which could be used as an additional point of comparison.

Conclusion

The spectroscopic analysis of 3-acetylisoxazole and 5-acetylisoxazole reveals distinct differences, particularly in their ¹H and ¹³C NMR spectra, which serve as definitive fingerprints for each isomer. While IR and Mass Spectrometry provide valuable corroborating data, NMR spectroscopy is the most powerful tool for the unambiguous differentiation of these two compounds. This guide provides the necessary data and foundational understanding for researchers working with these and similar isoxazole derivatives.

A Comparative Guide to the In Vitro and In Vivo Activities of 1-(Isoxazol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various 1-(Isoxazol-3-yl)ethanone derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is compiled from a range of in vitro and in vivo studies to support further research and development in medicinal chemistry.

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives and related isoxazole compounds.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Reference
Forskolin C1-isoxazole derivative 14f MCF-7 (Breast)0.5[1]
BT-474 (Breast)0.5[1]
Forskolin C1-isoxazole derivative 11a MCF-7 (Breast)≤1[1]
Forskolin C1-isoxazole derivative 11c MCF-7 (Breast)≤1[1]
Forskolin C1-isoxazole derivative 14a MCF-7 (Breast)≤1[1]
Forskolin C1-isoxazole derivative 14g MCF-7 (Breast)≤1[1]
Forskolin C1-isoxazole derivative 14h MCF-7 (Breast)≤1[1]
Hydnocarpin-isoxazole derivative 5 A375 (Melanoma)3.6 (24h), 0.76 (48h)[2][3]
3,5-disubstituted isoxazole 4c U87 (Glioblastoma)67.6[2]
3,5-disubstituted isoxazole 4b U87 (Glioblastoma)42.8[2]
3,5-disubstituted isoxazole 4a U87 (Glioblastoma)61.4[2]
Parental ForskolinMCF-7 (Breast)63.3[2][3]
BT-474 (Breast)>100[2][3]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundAssayResultReference
2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one 5e Carrageenan-induced paw edemaMost active in series[4]
Isoxazole derivative TPI-7 Carrageenan-induced paw edemaPotent activity[5]
Isoxazole derivative TPI-13 Carrageenan-induced paw edemaPotent activity[5]
Indazole and derivativesCyclooxygenase-2 InhibitionIC50 values of 12.32 to 23.42 µM[6]
Inhibition of pro-inflammatory cytokinesConcentration-dependent inhibition[6]

Table 3: Antioxidant Activity of Isoxazole Derivatives (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)Reference
Mannich base of isoxazoline 3g 15.35 ± 1.00[7]
Mannich base of isoxazoline 3a 15.74 ± 0.48[7]
Mannich base of isoxazoline 3c 14.56 ± 0.59[7]
Ascorbic Acid (Standard)14.23 ± 0.11[7]
1-(3-(4-chlorophenyl)-4-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)ethanone 4f Excellent scavenging activity[8]
Thienyl-isoxazole 5b 20.70-45.26% inhibition[8]
Thienyl-isoxazole 5c 23.91-46.16% inhibition[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds or a standard drug (e.g., Indomethacin) orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives.

experimental_workflow_anticancer cluster_invitro In Vitro Anticancer Screening cluster_invivo In Vivo Antitumor Model (Example) cell_culture 1. Cell Culture (e.g., MCF-7, BT-474) treatment 2. Treatment with Isoxazole Derivatives cell_culture->treatment mtt_assay 3. MTT Assay for Cell Viability treatment->mtt_assay ic50 4. IC50 Determination mtt_assay->ic50 animal_model 1. Xenograft Mouse Model drug_admin 2. Compound Administration animal_model->drug_admin tumor_measurement 3. Tumor Volume Measurement drug_admin->tumor_measurement analysis 4. Efficacy Analysis tumor_measurement->analysis

Anticancer activity screening workflow.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm isoxazole Isoxazole Derivative death_receptor Death Receptor (e.g., Fas, TNFR1) isoxazole->death_receptor Induces clustering pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Recruitment & Cleavage caspase8 Caspase-8 (Active) pro_caspase8->caspase8 bid Bid caspase8->bid pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak cytochrome_c Cytochrome c (from Mitochondria) bax_bak->cytochrome_c Mitochondrial Outer Membrane Permeabilization apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 (Active) pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (Active) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Extrinsic apoptosis pathway induced by isoxazole derivatives.

This guide demonstrates the significant potential of this compound derivatives as therapeutic agents. The provided data and protocols offer a solid foundation for researchers to build upon in the quest for novel and effective drugs. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

Structure-Activity Relationship of 3-Acylisoxazole and 3-Carboxamidoisoxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole analogs, with a particular focus on derivatives bearing acyl and carboxamide functionalities at the 3-position. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity of 3-Carboxamidoisoxazole Analogs

A series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The core structure and the substitutions investigated are depicted below.

Core Scaffold: 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Table 1: Cytotoxic Activity (IC50, µg/mL) of 3-Carboxamidoisoxazole Analogs [1][2]

CompoundRHep3B (Liver Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
2a 2,4-dichloro>10039.8063.10
2b 4-chloro-2,5-dimethoxy>100>100>100
2c 3,5-dimethoxy>100>100588.80
2d 3,4-dimethoxy~2318.62100.80
2e 2,5-dimethoxy~23>100>100
2f 4-methoxy>100>100>100
2g 4-fluoro>400>400>400
Doxorubicin (Positive Control)0.810.860.92

SAR Insights:

  • The nature and position of substituents on the N-phenyl ring significantly influence the cytotoxic activity.

  • Compounds 2d and 2e , both featuring two methoxy groups, exhibited the most potent activity against the Hep3B liver cancer cell line, with IC50 values around 23 µg/mL.[1][2]

  • Compound 2d also displayed the highest activity against the HeLa cervical cancer cell line (IC50 = 18.62 µg/mL).[1][2]

  • Compound 2a , with two chloro substituents, showed moderate activity against HeLa and MCF-7 cells.[1][2]

  • Interestingly, the presence of a single fluoro group (2g ) or a single methoxy group (2f ) resulted in a significant loss of activity.[1][2]

  • These findings suggest that the presence of multiple electron-donating methoxy groups on the N-phenyl ring is favorable for anticancer activity in this series of compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)[1][2]
  • Cell Seeding: Cancer cell lines (Hep3B, HeLa, MCF-7) were seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The synthesized isoxazole-amide analogs were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Kinase Inhibition by Isoxazole Analogs

While specific data on 3-acetylisoxazole analogs as kinase inhibitors is limited in the readily available literature, the isoxazole scaffold is a known hinge-binding motif for many protein kinases. The general mechanism involves the nitrogen and oxygen atoms of the isoxazole ring forming hydrogen bonds with the kinase hinge region, a critical interaction for inhibitor binding.

General Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

G cluster_0 Screening Phase cluster_1 Validation & SAR cluster_2 Cellular & In Vivo Evaluation A Compound Library (Isoxazole Analogs) B Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) A->B C Identify Primary Hits B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling (Panel of Kinases) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Cellular Potency Assays (e.g., Western Blot for p-Substrate) F->G H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H I Lead Optimization H->I I->A Iterative Design

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Signaling Pathway: Apoptosis Induction

Several isoxazole derivatives have been shown to induce apoptosis in cancer cells. One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

G cluster_0 Apoptosis Induction cluster_1 Regulation A Isoxazole Analog B Mitochondrial Outer Membrane Permeabilization A->B Induces C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G H Bcl-2 (Anti-apoptotic) H->B Inhibits I Bax/Bak (Pro-apoptotic) I->B Promotes

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

Conclusion

The structure-activity relationship of isoxazole analogs is highly dependent on the nature and position of substituents on the peripheral rings. For the 3-carboxamidoisoxazole series discussed, the presence of multiple electron-donating groups on the N-phenyl ring appears to be a key determinant for enhanced cytotoxic activity against certain cancer cell lines. While specific SAR data for 3-acetylisoxazole analogs remains to be fully elucidated in publicly available literature, the isoxazole core continues to be a valuable scaffold for the design of novel kinase inhibitors and apoptosis inducers. Further investigation into the synthesis and biological evaluation of a diverse range of 3-acylisoxazole derivatives is warranted to fully explore their therapeutic potential.

References

Purity Assessment of Synthesized 1-(Isoxazol-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This guide provides a comparative overview of analytical methods for assessing the purity of 1-(Isoxazol-3-yl)ethanone, a valuable heterocyclic ketone building block. This document outlines detailed experimental protocols for common analytical techniques, presents a comparison of their performance, and discusses potential impurities arising from different synthetic routes.

Comparison of Purity Assessment Techniques

The choice of analytical method for purity determination depends on factors such as the expected impurities, required sensitivity, and available instrumentation. A summary of commonly employed techniques for this compound is presented below.

TechniquePrincipleTypical Purity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Applications
High-Performance Liquid Chromatography (HPLC) Separation based on polarity>95%~0.01%~0.05%High resolution, quantitative accuracy, widely applicableRoutine purity testing, impurity profiling
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio>98%~0.001%~0.005%High sensitivity, excellent for volatile impurities, structural elucidation of impuritiesIdentification of volatile organic impurities, reaction monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) Molar concentration determination relative to a certified internal standard>99% (absolute)Analyte dependentAnalyte dependentHigh precision, no need for specific reference standards for each impurity, provides structural informationAbsolute purity determination, certification of reference standards

Experimental Protocols

Detailed methodologies for the application of HPLC, GC-MS, and qNMR in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 30:70 (v/v) Acetonitrile:Water, with a linear gradient to 70:30 (v/v) over 15 minutes. Addition of 0.1% formic acid to the aqueous phase can improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Analyze the total ion chromatogram (TIC) to identify any impurity peaks. The purity can be estimated by the peak area percentage. Mass spectra of impurity peaks can be compared to spectral libraries for identification.

Quantitative NMR (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of high purity and known concentration.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample into a vial.

    • Accurately weigh a precise amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T1 relaxation time).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Comparison of Synthetic Routes and Potential Impurities

The purity of this compound is highly dependent on the synthetic method employed. Below is a comparison of two common synthetic routes and their associated potential impurities.

Synthetic RouteDescriptionTypical PurityPotential Impurities
Route A: 1,3-Dipolar Cycloaddition Reaction of an alkyne with a nitrile oxide generated in situ.90-98%Unreacted starting materials, regioisomers (e.g., 1-(Isoxazol-5-yl)ethanone), solvent residues.
Route B: From β-Diketones Condensation of a 1,3-diketone with hydroxylamine.85-95%Incompletely cyclized intermediates, unreacted hydroxylamine, side-products from self-condensation of the diketone.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Purity_Calculation Purity Calculation & Impurity Identification HPLC->Purity_Calculation GCMS->Purity_Calculation qNMR->Purity_Calculation Documentation Certificate of Analysis (CoA) Generation Purity_Calculation->Documentation

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Logical Relationship of Purity Data

The following diagram illustrates the logical relationship between different purity assessment data points for a comprehensive evaluation.

Purity_Data_Relationship Logical Relationship of Purity Data Compound Synthesized This compound HPLC_Data HPLC Purity (%) & Impurity Profile Compound->HPLC_Data GCMS_Data GC-MS Volatile Impurities Compound->GCMS_Data qNMR_Data qNMR Absolute Purity (%) Compound->qNMR_Data Identity Structural Confirmation (NMR, MS, IR) Compound->Identity Purity Overall Purity Assessment HPLC_Data->Purity GCMS_Data->Purity qNMR_Data->Purity Identity->Purity

Caption: Interrelation of analytical data for a comprehensive purity assessment.

This guide provides a framework for the robust purity assessment of synthesized this compound. The selection of the most appropriate analytical techniques and a thorough understanding of potential impurities are paramount for ensuring the quality and reliability of this important chemical intermediate in research and development.

Safety Operating Guide

Safe Disposal of 1-(Isoxazol-3-yl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 1-(Isoxazol-3-yl)ethanone (CAS No. 88511-37-9). Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of this compound and general best practices for laboratory chemical waste management.

I. Hazard and Safety Overview

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on available data, this compound is classified as harmful if swallowed and causes skin irritation. While specific environmental and comprehensive toxicity data are limited, its chemical structure, containing an isoxazole ring and a ketone group, necessitates that it be treated as hazardous waste.

Quantitative Hazard Data Summary

ParameterValue/InformationSource/Citation
CAS Number 88511-37-9N/A
GHS Pictograms
alt text
N/A
GHS Signal Word WarningN/A
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationN/A
Precautionary Statements (selected) P264, P270, P280, P301+P312, P302+P352, P332+P313, P501N/A
LD50 Data not availableN/A
Aquatic Toxicity Data not availableN/A

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, consult the glove manufacturer's chemical resistance guide.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible hazardous waste container.

    • The container must be made of a material that is resistant to organic solvents (e.g., high-density polyethylene - HDPE).

    • Ensure the container has a secure, leak-proof screw-top cap.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound".

    • List all components of the waste mixture, including solvents, with their approximate percentages.

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

    • Record the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for requesting a hazardous waste pickup.

IV. Spill Management Protocol

In the event of a spill of this compound, follow these procedures:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory.

    • If there is a fire or explosion risk, activate the nearest fire alarm and evacuate.

  • Spill Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE as outlined in Section II.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect the decontamination materials and dispose of them as hazardous waste.

  • Large Spills:

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound waste generated ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs start->spill container Select a compatible hazardous waste container (e.g., HDPE) ppe->container contain_spill Contain and clean up spill with appropriate spill kit ppe->contain_spill collect Collect all waste (chemical and contaminated items) container->collect label_waste Label container with: - 'Hazardous Waste' - Chemical Name & Composition - Hazards - Date collect->label_waste store Store sealed container in a designated Satellite Accumulation Area (SAA) label_waste->store pickup Arrange for pickup by EHS or licensed waste disposal contractor store->pickup end End: Proper Disposal pickup->end small_spill Small, manageable spill spill->small_spill Assess spill size large_spill Large or uncontrolled spill spill->large_spill Assess spill size small_spill->ppe Yes contain_spill->collect Dispose of cleanup materials evacuate Evacuate and call emergency response/EHS large_spill->evacuate Yes

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 1-(Isoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 1-(Isoxazol-3-yl)ethanone. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[1]

Appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact and irritation (H315).
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.To protect against splashes that can cause serious eye irritation (H319).
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges is required.To prevent inhalation of harmful vapors or dusts (H332, H335).

Operational Plan: Step-by-Step Handling Protocol

Objective: To provide a clear and safe procedure for handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest safety shower and eyewash station.
  • Have spill containment materials readily accessible.

2. Handling the Chemical:

  • Conduct all manipulations of this compound within a certified chemical fume hood.
  • Avoid direct contact with skin and eyes.
  • Do not eat, drink, or smoke in the handling area.
  • Use compatible utensils (e.g., stainless steel, glass) for transferring the chemical.
  • Keep the container tightly closed when not in use to prevent the release of vapors.

3. Post-Handling and Cleanup:

  • Wash hands thoroughly with soap and water after handling.
  • Decontaminate all work surfaces and equipment used.
  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Plan: Step-by-Step Waste Management

Objective: To ensure the safe and compliant disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound (including excess reagent, contaminated materials, and rinsates) in a designated, properly labeled, and sealed hazardous waste container.
  • Do not mix with incompatible waste streams.

2. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the primary hazards (e.g., Harmful, Irritant).

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound down the drain or in regular trash.[4][5][6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Don PPE B Verify Fume Hood Operation A->B C Locate Safety Equipment B->C D Transfer Chemical in Fume Hood C->D E Keep Container Sealed D->E H Collect Waste in Labeled Container D->H Generate Waste F Decontaminate Surfaces & Equipment E->F G Wash Hands Thoroughly F->G F->H Generate Waste I Store in Satellite Accumulation Area H->I J Contact EHS for Disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.